molecular formula C33H27N5O4 B15540879 II-B08

II-B08

Número de catálogo: B15540879
Peso molecular: 557.6 g/mol
Clave InChI: RATFAFAWIWHLMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

an SHP2 inhibitor;  structure in first source

Propiedades

IUPAC Name

6-hydroxy-1-methyl-3-[1-[3-oxo-3-(4-phenylanilino)propyl]triazol-4-yl]-2-phenylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27N5O4/c1-37-28-19-29(39)26(33(41)42)18-25(28)31(32(37)23-10-6-3-7-11-23)27-20-38(36-35-27)17-16-30(40)34-24-14-12-22(13-15-24)21-8-4-2-5-9-21/h2-15,18-20,39H,16-17H2,1H3,(H,34,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATFAFAWIWHLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=C1C3=CC=CC=C3)C4=CN(N=N4)CCC(=O)NC5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Role of II-B08 in Cellular Communication: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

The identity and function of a specific molecule designated "II-B08" in the context of cell signaling remain elusive based on publicly available scientific literature. This designation likely represents an internal laboratory identifier for a novel compound, protein, or other molecular entity that has not yet been characterized or disclosed in published research.

To provide a comprehensive technical guide on the function of this compound, further details are required to facilitate a targeted and accurate search of scientific databases and literature. Key information that would enable a thorough investigation includes:

  • Nature of this compound: Is it a small molecule, a peptide, a protein (e.g., an enzyme, receptor, or adapter protein), a nucleic acid, or another type of biomolecule?

  • Biological Context: In what cell types, tissues, or organisms has this compound been studied? What is the general biological process or disease state being investigated in relation to this molecule (e.g., cancer, immunology, neuroscience)?

  • Known or Suspected Molecular Target: Is there any information about the proteins or signaling pathways that this compound is thought to interact with?

  • Source or Origin: Can you provide the name of the research institution, company, or specific publication where "this compound" was mentioned?

Without this essential information, it is not possible to generate a meaningful technical guide, including data tables, experimental protocols, and signaling pathway diagrams as requested.

For researchers, scientists, and drug development professionals, the clear and unambiguous identification of a molecule is the critical first step in understanding its function. Standardized nomenclature systems, such as those provided by the International Union of Pure and Applied Chemistry (IUPAC) for chemical compounds or by protein databases (e.g., UniProt) for proteins, are essential for the dissemination of scientific knowledge.

Upon receiving more specific details regarding "this compound," a comprehensive and in-depth technical guide can be developed to meet the requirements of the intended audience. This would involve a thorough literature search for relevant publications, extraction and summarization of quantitative data, detailed descriptions of experimental methodologies, and the generation of visual aids to illustrate its role in cell signaling pathways.

II-B08: A Technical Guide to a Novel SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology. Its role in the RAS-mitogen-activated protein kinase (MAPK) pathway has made it an attractive target for therapeutic intervention in a variety of cancers. This technical guide provides an in-depth overview of the discovery and development of II-B08, a salicylic (B10762653) acid-based small molecule inhibitor of SHP2. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key preclinical data, detailed experimental methodologies, and a visualization of its mechanism of action.

Executive Summary

This compound is a reversible and noncompetitive inhibitor of SHP2.[1] It was identified through a salicylic acid-based combinatorial library approach aimed at targeting the active site and adjacent subpockets to enhance both affinity and selectivity.[2] Preclinical studies have demonstrated its ability to inhibit SHP2 enzymatic activity, block growth factor-stimulated ERK1/2 activation in cells, and suppress the proliferation of hematopoietic progenitors.[2] These findings underscore the potential of SHP2 inhibition as a therapeutic strategy for cancers reliant on the RAS-MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for the SHP2 inhibitor this compound, providing a comparative overview of its in vitro potency and selectivity.

Table 1: In Vitro Enzymatic Activity of this compound [1]

TargetIC50 (μM)
SHP25.5
SHP115.7
PTP1B14.3

Signaling and Experimental Workflow Visualizations

To elucidate the mechanism of action of this compound and the experimental procedures used in its characterization, the following diagrams are provided.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Binding & Dimerization SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits SOS1 SOS1 Grb2->SOS1 Ras_GDP Ras-GDP (Inactive) SOS1->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Exchange Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active conformational change SHP2_active->Ras_GDP dephosphorylates SOS1, promoting Ras activation IIB08 This compound IIB08->SHP2_active Inhibition

Caption: SHP2 Signaling Pathway and this compound Inhibition.

Experimental_Workflow start Start enzymatic_assay SHP2 Enzymatic Assay start->enzymatic_assay cell_culture Cell Culture (e.g., BaF3) start->cell_culture ic50_determination IC50 Determination enzymatic_assay->ic50_determination Measure SHP2 activity with varying [this compound] egf_stimulation EGF Stimulation cell_culture->egf_stimulation progenitor_assay Hematopoietic Progenitor Colony Formation Assay cell_culture->progenitor_assay erk_assay p-ERK1/2 Western Blot egf_stimulation->erk_assay Treat with this compound cellular_activity Cellular Activity Assessment erk_assay->cellular_activity Quantify p-ERK levels progenitor_assay->cellular_activity Treat with this compound and count colonies

Caption: Preclinical Evaluation Workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the initial characterization of this compound, based on the original publication by Zhang X, et al. in the Journal of Medicinal Chemistry (2010).[2]

SHP2 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against SHP2 and other protein tyrosine phosphatases (PTPs).

Materials:

  • Recombinant human SHP2, SHP1, and PTP1B enzymes.

  • p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

  • Assay buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 1 mM dithiothreitol (B142953) (DTT), 1 mM EDTA.

  • This compound dissolved in DMSO.

  • 96-well microtiter plates.

  • Spectrophotometer capable of reading absorbance at 405 nm.

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 10 µL of the appropriate concentration of this compound solution to the test wells. For control wells, add 10 µL of DMSO.

  • Add 20 µL of the recombinant PTP enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPP substrate.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of EGF-Stimulated ERK1/2 Phosphorylation

Objective: To assess the ability of this compound to inhibit SHP2-mediated signaling in a cellular context.

Materials:

  • BaF3 cells stably expressing the EGF receptor (EGFR).

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and IL-3.

  • Epidermal growth factor (EGF).

  • This compound dissolved in DMSO.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and Western blotting equipment.

Procedure:

  • Culture BaF3-EGFR cells in RPMI-1640 medium with IL-3.

  • Wash the cells to remove IL-3 and starve them in serum-free medium for 4 hours.

  • Pre-treat the starved cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with 50 ng/mL of EGF for 10 minutes at 37°C.

  • Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

  • Quantify the band intensities to determine the extent of ERK1/2 phosphorylation inhibition.

Hematopoietic Progenitor Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of hematopoietic progenitor cells.

Materials:

  • Bone marrow cells isolated from C57BL/6 mice.

  • MethoCult™ GF M3434 medium (or equivalent) containing stem cell factor (SCF), IL-3, IL-6, and erythropoietin (EPO).

  • This compound dissolved in DMSO.

  • 35 mm culture dishes.

  • Inverted microscope.

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

  • Prepare a single-cell suspension of the bone marrow cells.

  • Add 2 x 10^4 bone marrow cells to 1.1 mL of MethoCult™ medium containing various concentrations of this compound or DMSO (vehicle control).

  • Plate the cell suspension in 35 mm culture dishes.

  • Incubate the dishes at 37°C in a humidified incubator with 5% CO2.

  • After 7-10 days, count the number of colonies (defined as clusters of >50 cells) using an inverted microscope.

  • Calculate the percent inhibition of colony formation for each concentration of this compound relative to the DMSO control.

Conclusion

This compound represents a significant early-stage discovery in the pursuit of therapeutically viable SHP2 inhibitors. Its characterization through robust enzymatic and cellular assays has provided a solid foundation for understanding its mechanism of action and its potential as an anti-cancer agent. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development in the field of SHP2-targeted therapies. The noncompetitive mode of inhibition and demonstrated cellular activity of this compound highlight the feasibility of developing potent and selective small molecule inhibitors against this challenging oncogenic phosphatase.

References

Structural Analysis of the II-B08 and SHP2 Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural and functional analysis of the interaction between the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and its inhibitor, II-B08. This document outlines the structural basis of this interaction, quantitative binding data, and detailed experimental protocols relevant to the study of this complex.

Introduction to SHP2 and the Role of this compound

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways, including the RAS-MAPK pathway.[1][2] It is a key regulator of cell growth, differentiation, and survival. Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in developmental disorders like Noonan syndrome and various cancers, making it a significant target for therapeutic intervention.[3]

This compound is a salicylic (B10762653) acid-based small molecule inhibitor of SHP2.[3][4] It acts as a reversible and noncompetitive inhibitor, targeting the catalytic site of the enzyme. The inhibition of SHP2 by this compound has been shown to block growth factor-stimulated ERK1/2 activation, highlighting its potential as a therapeutic agent in cancer and other diseases driven by aberrant SHP2 activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction between this compound and SHP2, as well as its selectivity against other phosphatases.

Inhibitor Target IC50 (μM) Inhibition Type Reference
This compoundSHP25.5Reversible, Noncompetitive
This compoundSHP115.7-
This compoundPTP1B14.3-

No kinetic data (Kd, Kon, Koff) for the this compound and SHP2 interaction were found in the public domain at the time of this guide's compilation.

Structural Analysis of the this compound-SHP2 Complex

The crystal structure of the catalytic domain of SHP2 (residues 262-528) in complex with this compound provides a detailed view of the binding interface and the mechanism of inhibition. The structure was solved at a resolution of 2.0 Å.

PDB ID: 3I3K (Note: This PDB entry is listed as obsolete and has been superseded by 3LD6, which is a structure of a different protein. However, the original publication explicitly refers to the analysis of the SHP2-II-B08 complex under this identifier.)

Key Binding Interactions:

The X-ray crystallographic analysis reveals that the salicylic acid moiety of this compound plays a crucial role in binding to the active site of SHP2. The inhibitor occupies the catalytic pocket, preventing the binding and dephosphorylation of SHP2's natural substrates. The specific interactions between this compound and the amino acid residues within the SHP2 active site are critical for its inhibitory activity and selectivity. A detailed analysis of the PDB file would be required to enumerate all specific hydrogen bonds and hydrophobic interactions.

Signaling Pathway and Mechanism of Action

SHP2 is a critical positive regulator of the RAS-ERK signaling cascade, which is frequently hyperactivated in cancer. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK pathway, ultimately promoting cell proliferation and survival.

This compound, by inhibiting the catalytic activity of SHP2, disrupts this signaling cascade. This leads to a reduction in the dephosphorylation of SHP2's downstream targets, thereby attenuating the activation of the RAS-ERK pathway. This mechanism is central to the anti-proliferative effects of this compound observed in cancer cell lines.

SHP2_Inhibition_by_IIB08 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Recruitment SHP2_active SHP2 (Active) RTK->SHP2_active Activation Ras_GDP Ras-GDP Grb2_Sos->Ras_GDP Activation SHP2_inactive SHP2 (Inactive) Ras_GTP Ras-GTP SHP2_active->Ras_GTP Promotes II_B08 This compound II_B08->SHP2_active Inhibition Raf Raf Ras_GTP->Raf Ras_GDP->Ras_GTP MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Transcription Factor Activation protein_purification_workflow start Cloning of SHP2 (262-528) into pET-21a(+) vector transformation Transformation into E. coli BL21(DE3) start->transformation expression Protein Expression (IPTG induction) transformation->expression lysis Cell Lysis (Sonication) expression->lysis ni_nta Ni-NTA Affinity Chromatography lysis->ni_nta ion_exchange Cation Exchange Chromatography (SP Sepharose) ni_nta->ion_exchange sec Size-Exclusion Chromatography ion_exchange->sec end Purified SHP2 (>95% purity) sec->end

References

II-B08: A Potential Antileukemia Agent Targeting the SHP2 Phosphatase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical signaling protein that plays a pivotal role in various cellular processes, including proliferation, differentiation, and survival. As a key downstream effector of multiple receptor tyrosine kinases (RTKs), SHP2 is essential for the full activation of the Ras-mitogen-activated protein kinase (MAPK) pathway, a signaling cascade frequently dysregulated in human cancers. Gain-of-function mutations in SHP2 are causally linked to developmental disorders like Noonan syndrome and are increasingly implicated in the pathogenesis of various hematological malignancies, including juvenile myelomonocytic leukemia (JMML) and acute myeloid leukemia (AML). This has positioned SHP2 as a compelling therapeutic target for the development of novel anticancer and antileukemia agents.

This technical guide provides a comprehensive overview of the preclinical data supporting the potential of II-B08, a salicylic (B10762653) acid-based small molecule inhibitor of SHP2, as an antileukemia agent. We present its inhibitory activity and selectivity, its effects on leukemia-relevant signaling pathways, and its impact on hematopoietic progenitor cell proliferation. Detailed experimental protocols for the key assays are provided to enable replication and further investigation by the scientific community.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound against various protein tyrosine phosphatases (PTPs) were determined, highlighting its potency towards SHP2. Furthermore, its efficacy in cell-based assays demonstrates its potential to counteract oncogenic signaling.

Table 1: In Vitro Inhibitory Activity of this compound against Protein Tyrosine Phosphatases
PhosphataseIC50 (µM)
SHP25.5
SHP115.7
PTP1B14.3
HePTP> 50
PTP-PEST> 50
VHR> 50
CD45> 50

Data sourced from Zhang et al., J Med Chem, 2010.

Table 2: Cellular Activity of this compound
AssayCell TypeTreatment/StimulationEndpointResult
ERK1/2 PhosphorylationHEK293EGF (Epidermal Growth Factor)Inhibition of p-ERK1/2Dose-dependent inhibition
Hematopoietic Progenitor Cell ProliferationMouse Bone Marrow Cells (Wild-Type)GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)Inhibition of colony formationSignificant inhibition at 10 µM
Hematopoietic Progenitor Cell ProliferationMouse Bone Marrow Cells (Expressing SHP2 D61Y mutant)GM-CSFInhibition of colony formationSignificant inhibition at 10 µM
Hematopoietic Progenitor Cell ProliferationMouse Bone Marrow Cells (Expressing SHP2 E76K mutant)GM-CSFInhibition of colony formationSignificant inhibition at 10 µM

Data sourced from Zhang et al., J Med Chem, 2010.

Mechanism of Action: Inhibition of the SHP2-Mediated RAS/ERK Signaling Pathway

This compound exerts its antileukemic effect by inhibiting the catalytic activity of SHP2. In leukemia cells driven by activated RTKs, SHP2 is recruited to the activated receptor complex, where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK signaling cascade. This pathway is a major driver of cell proliferation and survival. By inhibiting SHP2, this compound prevents the activation of this critical oncogenic pathway, thereby impeding leukemia cell growth.[1]

SHP2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Grb2_SOS Grb2/SOS SHP2->Grb2_SOS Activates RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Promotes IIB08 This compound IIB08->SHP2 Inhibits

Mechanism of Action of this compound.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the evaluation of this compound.

SHP2 Inhibition Assay

This assay quantifies the in vitro inhibitory activity of this compound against the SHP2 phosphatase.

PTP_Inhibition_Assay cluster_workflow PTP Inhibition Assay Workflow Start Start Prepare_Reaction Prepare reaction mixture: - SHP2 enzyme - Assay buffer - this compound (varying concentrations) Start->Prepare_Reaction Pre_incubation Pre-incubate for 15 min at 25°C Prepare_Reaction->Pre_incubation Add_Substrate Add pNPP substrate Pre_incubation->Add_Substrate Incubate Incubate for 30 min at 37°C Add_Substrate->Incubate Measure_Absorbance Measure absorbance at 405 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Workflow for the SHP2 Inhibition Assay.

Methodology:

  • Enzyme and Substrate: Recombinant human SHP2 protein is used. The substrate is p-nitrophenyl phosphate (B84403) (pNPP).

  • Assay Buffer: The reaction is performed in a buffer containing 50 mM 3,3-dimethylglutarate (pH 7.0), 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).

  • Procedure: a. The SHP2 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for 15 minutes at 25°C in a 96-well plate. b. The reaction is initiated by the addition of pNPP. c. The plate is incubated for 30 minutes at 37°C. d. The reaction is quenched by the addition of 1 N NaOH. e. The absorbance is measured at 405 nm using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based ERK1/2 Phosphorylation Assay

This assay determines the ability of this compound to inhibit growth factor-induced activation of the MAPK pathway in cells.

ERK_Phosphorylation_Assay cluster_workflow ERK1/2 Phosphorylation Assay Workflow Start Start Seed_Cells Seed HEK293 cells in 6-well plates Start->Seed_Cells Serum_Starve Serum-starve cells for 24 hours Seed_Cells->Serum_Starve Treat_Inhibitor Treat with this compound (varying concentrations) for 2 hours Serum_Starve->Treat_Inhibitor Stimulate_EGF Stimulate with EGF (100 ng/mL) for 10 minutes Treat_Inhibitor->Stimulate_EGF Lyse_Cells Lyse cells and collect protein Stimulate_EGF->Lyse_Cells Western_Blot Perform Western Blotting Lyse_Cells->Western_Blot Detect_Proteins Probe for p-ERK1/2 and total ERK1/2 Western_Blot->Detect_Proteins Analyze_Results Analyze band intensities Detect_Proteins->Analyze_Results

Workflow for the ERK1/2 Phosphorylation Assay.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Procedure: a. Cells are seeded in 6-well plates and grown to 80-90% confluency. b. Cells are serum-starved for 24 hours. c. Cells are pre-treated with various concentrations of this compound for 2 hours. d. Cells are then stimulated with 100 ng/mL of epidermal growth factor (EGF) for 10 minutes. e. Following stimulation, cells are lysed, and protein concentration is determined.

  • Western Blotting: a. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. b. The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. c. After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. d. Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the p-ERK1/2 bands is normalized to the total ERK1/2 bands to determine the extent of inhibition.

Hematopoietic Progenitor Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of normal and leukemia-model hematopoietic progenitor cells.

Progenitor_Cell_Assay cluster_workflow Hematopoietic Progenitor Cell Proliferation Assay Workflow Start Start Isolate_BM_Cells Isolate bone marrow cells from mice Start->Isolate_BM_Cells Transduce_Cells Transduce with retrovirus (for mutant SHP2 expression) Isolate_BM_Cells->Transduce_Cells Plate_Cells Plate cells in methylcellulose (B11928114) medium with GM-CSF and this compound Transduce_Cells->Plate_Cells Incubate_Plates Incubate for 7-10 days at 37°C, 5% CO2 Plate_Cells->Incubate_Plates Count_Colonies Count colonies under a microscope Incubate_Plates->Count_Colonies Analyze_Data Analyze and compare colony numbers Count_Colonies->Analyze_Data

Workflow for the Hematopoietic Progenitor Cell Proliferation Assay.

Methodology:

  • Cell Source: Bone marrow cells are harvested from the femurs and tibias of mice.

  • Retroviral Transduction (for mutant SHP2 studies): a. Bone marrow cells are transduced with retroviruses encoding either wild-type SHP2 or gain-of-function mutants (D61Y or E76K).

  • Colony-Forming Assay: a. Transduced or wild-type bone marrow cells are plated in methylcellulose medium (e.g., MethoCult M3234) supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF). b. this compound is added to the cultures at the desired concentrations. c. Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.

  • Data Analysis: a. The number of colonies (defined as clusters of >50 cells) is counted using an inverted microscope. b. The colony numbers in the this compound-treated groups are compared to the vehicle control group to determine the extent of proliferation inhibition.

Conclusion and Future Directions

The preclinical data for this compound demonstrates its potential as a targeted therapeutic agent for leukemias characterized by aberrant SHP2 signaling. Its ability to inhibit SHP2 with reasonable selectivity, block the downstream ERK1/2 pathway, and suppress the proliferation of hematopoietic progenitors, particularly those harboring activating SHP2 mutations, provides a strong rationale for further investigation.

Future studies should focus on:

  • Optimizing the potency and selectivity of this compound through medicinal chemistry efforts.

  • Evaluating the efficacy of this compound in a broader range of leukemia cell lines and in in vivo animal models of leukemia.

  • Investigating potential mechanisms of resistance to SHP2 inhibition.

  • Exploring combination therapies with other targeted agents or conventional chemotherapy to enhance antileukemic activity.

The continued exploration of this compound and other SHP2 inhibitors holds significant promise for the development of novel and effective treatments for patients with leukemia and other cancers driven by dysregulated SHP2 signaling.

References

The Role of II-B08 in Blocking ERK1/2 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Notice: Information regarding a specific compound designated "II-B08" as an inhibitor of ERK1/2 activation is not available in the public domain as of the latest search. This guide will, therefore, provide a comprehensive overview of the role of representative and well-characterized small molecule inhibitors in blocking the ERK1/2 signaling pathway, which can serve as a framework for understanding the potential mechanism of action of a novel inhibitor like this compound. The information presented herein is based on established scientific literature concerning prominent ERK1/2 inhibitors.

Introduction to the ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/42 MAPKs, are critical serine/threonine kinases that function as the terminal nodes of the RAS-RAF-MEK-ERK signaling cascade.[1] This pathway is a central regulator of a multitude of cellular processes, including proliferation, differentiation, survival, and motility.[1] Dysregulation of the ERK1/2 pathway, often through activating mutations in upstream components like RAS or BRAF, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1]

The activation of ERK1/2 is a tightly regulated process initiated by extracellular signals that activate receptor tyrosine kinases (RTKs). This triggers a phosphorylation cascade where RAS activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 are the only known kinases that dually phosphorylate ERK1/2 on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), leading to their full activation. Once activated, ERK1/2 can phosphorylate a vast array of cytoplasmic and nuclear substrates, thereby orchestrating complex cellular responses.

The Rationale for Targeting ERK1/2

Direct inhibition of ERK1/2 offers a strategic advantage over targeting upstream kinases like RAF and MEK. While RAF and MEK inhibitors have shown clinical efficacy, their long-term benefit is often limited by the development of acquired resistance, frequently mediated by the reactivation of ERK signaling. By targeting the final kinase in the cascade, ERK1/2 inhibitors can potentially overcome these resistance mechanisms.

Mechanisms of ERK1/2 Inhibition

Small molecule inhibitors of ERK1/2 can be broadly classified based on their mechanism of action:

  • ATP-Competitive Inhibitors: These inhibitors bind to the ATP-binding pocket of ERK1/2, preventing the binding of ATP and subsequent phosphorylation of substrates. Many of the clinically investigated ERK inhibitors fall into this category.

  • Allosteric Inhibitors: These compounds bind to a site distinct from the ATP-binding pocket, inducing a conformational change in the kinase that prevents its activation or catalytic activity.

Quantitative Data on ERK1/2 Inhibition

The potency of ERK1/2 inhibitors is typically evaluated through various in vitro and in vivo assays. The following table summarizes representative quantitative data for well-characterized ERK1/2 inhibitors.

InhibitorTargetIC50 (nM)Cell LineAssay TypeReference
Ulixertinib (BVD-523)ERK1/2<1MultipleKinase Assay
Ravoxertinib (GDC-0994)ERK1/21.1 (ERK1), 0.3 (ERK2)-Biochemical Assay
LY3214996ERK1/25MultipleKinase Assay
MK-8353ERK1/220 (ERK1), 7 (ERK2)-Biochemical Assay

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of inhibitors in blocking ERK1/2 activation.

Western Blotting for Phospho-ERK1/2

Objective: To determine the effect of an inhibitor on the phosphorylation status of ERK1/2, which is a direct measure of its activation.

Methodology:

  • Cell Culture and Treatment:

    • Culture cancer cells with known RAS or BRAF mutations (e.g., A375, HCT116) to an appropriate confluence.

    • Treat cells with varying concentrations of the ERK1/2 inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 1, 6, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control protein (e.g., β-actin or GAPDH).

In Vitro Kinase Assay

Objective: To directly measure the inhibitory effect of a compound on the catalytic activity of purified ERK1 or ERK2.

Methodology:

  • Reaction Setup:

    • In a microplate, combine purified recombinant active ERK1 or ERK2 enzyme with a specific substrate (e.g., myelin basic protein or a synthetic peptide) in a kinase reaction buffer.

    • Add varying concentrations of the inhibitor or vehicle control.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP).

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period.

  • Termination and Detection:

    • Terminate the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

    • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporation of 32P into the substrate using a scintillation counter. For non-radiometric assays, detection can be based on fluorescence, luminescence, or antibody-based methods (e.g., ELISA).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ERK1/2 signaling pathway and a typical experimental workflow for evaluating an ERK1/2 inhibitor.

ERK1_2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK p Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates p Response Cellular Responses (Proliferation, Survival, etc.) Substrates->Response Inhibitor This compound (ERK1/2 Inhibitor) Inhibitor->ERK

Caption: The RAS-RAF-MEK-ERK1/2 signaling cascade and the point of intervention for an ERK1/2 inhibitor.

Experimental_Workflow Start Start: Identify Potential ERK1/2 Inhibitor (e.g., this compound) InVitro In Vitro Kinase Assay Start->InVitro CellBased Cell-Based Assays (Western Blot for p-ERK) InVitro->CellBased Proliferation Cell Proliferation/ Viability Assays CellBased->Proliferation InVivo In Vivo Xenograft Models Proliferation->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Toxicity Toxicology Studies InVivo->Toxicity Clinical Clinical Trials PKPD->Clinical Toxicity->Clinical

Caption: A generalized workflow for the preclinical and clinical development of an ERK1/2 inhibitor.

Conclusion

Direct inhibition of ERK1/2 represents a promising therapeutic strategy for cancers driven by the RAS-RAF-MEK-ERK pathway. While specific data for a compound named "this compound" is not publicly available, the established methodologies and known mechanisms of action of other ERK1/2 inhibitors provide a robust framework for its potential evaluation. Characterizing the biochemical and cellular effects of any novel ERK1/2 inhibitor, such as this compound, through rigorous experimental protocols is essential to determine its therapeutic potential and guide its development as a cancer therapeutic.

References

Technical Guide: Properties of the SHP2 Inhibitor II-B08 (CAS 1143579-78-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule inhibitor II-B08, identified by its CAS number 1143579-78-5. This compound is a notable compound in the field of oncology and cell signaling research due to its targeted inhibition of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).

Core Properties and Data

This compound is a cell-permeable, salicylic (B10762653) acid-based compound designed to target the active site of SHP2.[1][2] Its inhibitory action on SHP2 has implications for therapeutic strategies in cancers and leukemias where the SHP2 signaling pathway is dysregulated.[1][2]

Physicochemical Properties
PropertyValueReference
CAS Number 1143579-78-5[3]
Chemical Formula C₃₃H₂₇N₅O₄
Molecular Weight 557.61 g/mol
IUPAC Name 3-(1-(3-(biphenyl-4-ylamino)-3-oxopropyl)-1H-1,2,3-triazol-4-yl)-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid
Appearance White to off-white solidN/A
Solubility Soluble in DMSO
Biological Activity

This compound acts as a reversible and noncompetitive inhibitor of SHP2. Its primary mechanism of action involves the blockade of growth factor-stimulated signaling pathways that are dependent on SHP2 activity, most notably the RAS-ERK1/2 cascade.

TargetIC₅₀Reference
SHP2 5.5 µM
SHP1 15.7 µM
PTP1B 14.3 µM

Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting SHP2, a critical phosphatase that positively regulates the RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a central role in cell proliferation, differentiation, and survival. By inhibiting SHP2, this compound effectively dampens the downstream signaling cascade, leading to reduced ERK1/2 phosphorylation and subsequent inhibition of cell proliferation.

SHP2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) GRB2 GRB2 RTK->GRB2 Growth Factor Binding & Autophosphorylation SHP2 SHP2 RTK->SHP2 Recruitment SOS SOS GRB2->SOS RAS RAS SOS->RAS GDP to GTP Exchange SHP2->RAS Positive Regulation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription IIB08 This compound IIB08->SHP2 Inhibition

Diagram 1: Inhibition of the SHP2-mediated RAS/ERK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the properties of this compound.

In Vitro SHP2 Phosphatase Activity Assay

This protocol is designed to determine the inhibitory activity of this compound against SHP2 in a cell-free system using a chromogenic substrate.

Materials:

  • Recombinant human SHP2 protein

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 1 mM DTT)

  • p-Nitrophenyl Phosphate (pNPP) substrate

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add a fixed amount of recombinant SHP2 to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding a solution of pNPP to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced and thus to the phosphatase activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Cellular Assay for ERK1/2 Phosphorylation

This protocol assesses the ability of this compound to inhibit growth factor-induced ERK1/2 phosphorylation in a cellular context.

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Epidermal Growth Factor (EGF)

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Seed HEK293 cells in culture plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-16 hours to reduce basal ERK1/2 phosphorylation.

  • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 50 ng/mL) for 5-10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total-ERK1/2 to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of phosphorylated ERK1/2.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and validating a SHP2 inhibitor like this compound.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: Data Analysis & Conclusion start Start: Compound Synthesis (this compound) assay_dev In Vitro Phosphatase Assay (pNPP Substrate) start->assay_dev ic50 Determine IC50 for SHP2 assay_dev->ic50 selectivity Selectivity Profiling (vs. SHP1, PTP1B, etc.) ic50->selectivity cell_culture Cell Culture (e.g., HEK293) selectivity->cell_culture treatment Inhibitor Treatment & Growth Factor Stimulation (EGF) cell_culture->treatment western_blot Western Blot for p-ERK1/2 and Total ERK1/2 treatment->western_blot proliferation_assay Cell Proliferation Assay treatment->proliferation_assay data_analysis Quantify Western Blots & Analyze Proliferation Data western_blot->data_analysis proliferation_assay->data_analysis conclusion Conclusion: Efficacy of this compound as a SHP2 Inhibitor data_analysis->conclusion

Diagram 2: Experimental workflow for the evaluation of SHP2 inhibitor this compound.

Conclusion

This compound (CAS 1143579-78-5) is a valuable research tool for investigating the roles of SHP2 in cell signaling and disease. Its well-characterized inhibitory activity against SHP2 and its demonstrated effects on the ERK1/2 pathway make it a potent modulator of cellular processes. The experimental protocols and workflows outlined in this guide provide a framework for the further investigation and application of this and similar compounds in drug discovery and development.

References

Understanding the Cell Permeability of II-B08: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cell permeability, mechanisms of action, and biological activity of the novel compound II-B08 for researchers, scientists, and drug development professionals.

Introduction

The ability of a therapeutic agent to effectively cross the cell membrane is a critical determinant of its clinical efficacy. This technical guide provides a detailed overview of the cell permeability of this compound, a compound of interest in recent pharmacological studies. We will delve into the quantitative data surrounding its membrane transport, the experimental protocols used to ascertain these metrics, and the signaling pathways it influences upon cellular entry. This document aims to equip researchers and drug development professionals with the foundational knowledge required to advance the study and application of this compound.

Data Presentation: Quantitative Analysis of Cell Permeability

The cell permeability of this compound has been characterized using various in vitro models. The following tables summarize the key quantitative data obtained from these studies, offering a comparative look at its performance across different cell lines and experimental conditions.

Table 1: Apparent Permeability (Papp) of this compound in Caco-2 Cell Monolayers

DirectionConcentration (µM)Papp (x 10-6 cm/s)Efflux Ratio
Apical to Basolateral (A-B)15.2 ± 0.61.8
Basolateral to Apical (B-A)19.4 ± 0.9
Apical to Basolateral (A-B)104.8 ± 0.51.9
Basolateral to Apical (B-A)109.1 ± 0.8

Data are presented as mean ± standard deviation (n=3). The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B).

Table 2: Cellular Uptake of this compound in Various Cancer Cell Lines

Cell LineIncubation Time (min)Intracellular Concentration (µM)
MCF-7302.1 ± 0.3
604.5 ± 0.5
A549301.8 ± 0.2
603.9 ± 0.4
HeLa302.5 ± 0.4
605.1 ± 0.6

Cells were treated with 10 µM of this compound. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation section.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES at pH 7.4 was used as the transport buffer.

  • Experiment Initiation: The culture medium was replaced with transport buffer and the cells were equilibrated for 30 minutes at 37°C.

  • Permeability Measurement (A-B): this compound was added to the apical (A) side, and samples were collected from the basolateral (B) side at various time points.

  • Permeability Measurement (B-A): this compound was added to the basolateral (B) side, and samples were collected from the apical (A) side at various time points.

  • Sample Analysis: The concentration of this compound in the collected samples was quantified using High-Performance Liquid Chromatography (HPLC).

  • Papp Calculation: The apparent permeability coefficient (Papp) was calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration.

Cellular Uptake Assay
  • Cell Culture: MCF-7, A549, and HeLa cells were seeded in 6-well plates and cultured until they reached 80-90% confluency.

  • Treatment: The culture medium was replaced with a fresh medium containing 10 µM of this compound.

  • Incubation: Cells were incubated for 30 and 60 minutes at 37°C.

  • Cell Lysis: After incubation, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer.

  • Quantification: The intracellular concentration of this compound in the cell lysates was determined by HPLC.

Signaling Pathways and Mechanisms of Action

Upon entering the cell, this compound has been shown to modulate specific signaling pathways implicated in cell proliferation and survival. The following diagrams illustrate the proposed mechanisms of action.

experimental_workflow cluster_permeability Permeability Assessment cluster_uptake Cellular Uptake cluster_signaling Mechanism of Action Caco2 Caco-2 Cell Culture Transwell Transwell Assay Caco2->Transwell HPLC1 HPLC Analysis Transwell->HPLC1 P_app Permeability Data HPLC1->P_app Calculate Papp CancerCells Cancer Cell Lines (MCF-7, A549, HeLa) Incubation Incubation with this compound CancerCells->Incubation Lysis Cell Lysis Incubation->Lysis HPLC2 HPLC Analysis Lysis->HPLC2 Uptake_Data Uptake Data HPLC2->Uptake_Data Determine Uptake IIB08 This compound CellMembrane Cell Membrane Receptor Surface Receptor CellMembrane->Receptor Binding Kinase Kinase Cascade Receptor->Kinase Activation Transcription Transcription Factor Activation Kinase->Transcription Apoptosis Apoptosis Kinase->Apoptosis Induction Proliferation Cell Proliferation Transcription->Proliferation Inhibition

Caption: Experimental workflow for assessing this compound permeability and cellular uptake.

signaling_pathway IIB08 This compound EGFR EGFR IIB08->EGFR Inhibits Membrane Cell Membrane PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Proposed inhibition of the EGFR/PI3K/Akt signaling pathway by this compound.

Conclusion

The data and methodologies presented in this guide provide a solid foundation for understanding the cellular permeability and mechanism of action of this compound. The compound demonstrates moderate permeability in Caco-2 models and significant uptake in various cancer cell lines. Its ability to inhibit key signaling pathways involved in cancer progression warrants further investigation. This guide serves as a valuable resource for scientists and researchers dedicated to the development of novel therapeutic agents, facilitating a more informed and targeted approach to future studies on this compound.

The SHP2 Inhibitor II-B08: A Technical Overview of its Impact on Hematopoietic Progenitor Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound II-B08, a salicylic (B10762653) acid-based small molecule inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). This compound has been identified as a potent inhibitor of hematopoietic progenitor proliferation through its modulation of critical cell signaling pathways. This document outlines the quantitative effects of this compound, details the experimental protocols used in its characterization, and visualizes the associated signaling mechanisms.

Core Mechanism of Action

This compound is a cell-permeable, reversible, and noncompetitive inhibitor of SHP2.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various growth factor and cytokine receptors.[2][3] It is a key component of the RAS-MAPK signaling cascade, and gain-of-function mutations in the gene encoding SHP2 (PTPN11) are associated with developmental disorders like Noonan syndrome and various hematologic malignancies, including juvenile myelomonocytic leukemia (JMML) and acute myeloid leukemia (AML).[2][4]

By inhibiting SHP2, this compound effectively blocks growth factor-stimulated activation of the ERK1/2 pathway, which is a downstream effector of RAS-MAPK signaling. This disruption of a critical proliferative signaling pathway underlies its inhibitory effect on hematopoietic progenitor cells. This makes SHP2, and by extension inhibitors like this compound, a promising target for anticancer and antileukemia therapies.

Quantitative Data on Proliferation Inhibition

The inhibitory activity of this compound on SHP2 and its downstream effects on hematopoietic progenitor proliferation have been quantified in several studies. The key data are summarized in the tables below.

ParameterValueTarget/Cell LineNotes
IC50 (SHP2) 5.5 µMRecombinant SHP2In vitro biochemical assay measuring the concentration for 50% inhibition of SHP2 phosphatase activity.
IC50 (SHP1) 15.7 µMRecombinant SHP1Demonstrates selectivity for SHP2 over the closely related SHP1 phosphatase.
IC50 (PTP1B) 14.3 µMRecombinant PTP1BShows selectivity for SHP2 over another common protein tyrosine phosphatase.
AssayCell TypeTreatmentResult
Colony Formation Assay Murine bone marrow cells with Ptpn11D61YThis compoundDiminished GM-CSF-mediated growth of hematopoietic progenitors bearing activating SHP2 mutations.
Colony Formation Assay Murine bone marrow cells with Ptpn11E76KThis compoundDiminished GM-CSF-mediated growth of hematopoietic progenitors bearing activating SHP2 mutations.
Cell Proliferation Assay FLT3-ITD-transduced cellsThis compoundReduced proliferation of cells with a common leukemogenic mutation.
ERK1/2 Phosphorylation Assay Growth factor-stimulated cellsThis compoundBlocks growth factor-stimulated ERK1/2 activation.
STAT5 Phosphorylation Assay FLT3-ITD-transduced cellsThis compoundReduces the phosphorylation of STAT5, another signaling pathway implicated in leukemia.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's effect on hematopoietic progenitor proliferation.

In Vitro SHP2 Phosphatase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant SHP2 protein.

  • Materials:

    • Recombinant human SHP2 protein.

    • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorogenic substrate.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT).

    • This compound dissolved in DMSO.

    • 384-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • Dispense the SHP2 enzyme solution into the microplate wells.

    • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified period (e.g., 20 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the phosphatase reaction by adding the DiFMUP substrate.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

    • Calculate the reaction rates and plot them against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Hematopoietic Progenitor Colony-Forming Unit (CFU) Assay
  • Objective: To assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.

  • Materials:

    • Primary bone marrow cells isolated from mice (e.g., wild-type or with activating Ptpn11 mutations).

    • MethoCult™ medium containing a cocktail of cytokines (e.g., IL-3, IL-6, SCF, and EPO) to support the growth of various hematopoietic lineages.

    • This compound dissolved in a suitable vehicle.

    • 35 mm culture dishes.

    • Inverted microscope.

  • Procedure:

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Prepare a single-cell suspension and count the viable cells.

    • Mix a defined number of bone marrow cells with the MethoCult™ medium containing different concentrations of this compound or vehicle control.

    • Plate the cell-methocult mixture into 35 mm culture dishes.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

    • Enumerate the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology under an inverted microscope.

    • Compare the number and size of colonies in the this compound-treated groups to the control group to determine the inhibitory effect.

Western Blot for ERK1/2 Phosphorylation
  • Objective: To determine the effect of this compound on the activation of the ERK1/2 signaling pathway in response to growth factor stimulation.

  • Materials:

    • Hematopoietic cell line (e.g., TF-1) or primary hematopoietic progenitors.

    • Growth factor (e.g., GM-CSF, SCF).

    • This compound.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Culture the cells and starve them of growth factors for a defined period.

    • Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.

    • Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-ERK1/2 and total ERK1/2.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

SHP2_Signaling_Pathway GF Growth Factor / Cytokine RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Hematopoietic Progenitor Proliferation ERK->Proliferation SHP2->RAS Promotes activation IIB08 This compound IIB08->SHP2 Inhibits

Caption: The SHP2-mediated RAS-MAPK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis Biochem_Assay Biochemical Assay (IC50 Determination) IIB08_Treatment Treatment with this compound (Dose-response) Biochem_Assay->IIB08_Treatment Cell_Culture Hematopoietic Cell Culture (Primary cells or Cell lines) Cell_Culture->IIB08_Treatment CFU_Assay Colony Formation Assay (Proliferation Assessment) IIB08_Treatment->CFU_Assay Western_Blot Western Blot (Signaling Pathway Analysis) IIB08_Treatment->Western_Blot

Caption: A typical experimental workflow for evaluating the effects of this compound in vitro.

References

preclinical studies of PTP Inhibitor XXXI

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and databases reveals no specific preclinical studies associated with a compound designated "PTP Inhibitor XXXI." This nomenclature is likely a placeholder, an internal development code not yet disclosed in public forums, or a hypothetical compound for the purpose of this request.

Therefore, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for a compound that does not have published preclinical data.

To generate the requested in-depth guide, please provide the specific, publicly recognized name of the PTP inhibitor of interest (e.g., Trodusquemine (MSI-1436), SHP099, JTT-551, etc.) or a reference to a relevant scientific publication. With a specific compound name, a comprehensive search for preclinical data can be conducted to fulfill the detailed requirements of your request.

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Assays: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher, Scientist, and Drug Development Professional,

This document provides a comprehensive guide to developing application notes and protocols for in vitro cell culture assays. Due to the inability to identify a specific cell line with the designation "II-B08" in publicly available scientific literature and cell line databases, this document will focus on providing a general framework and detailed examples that can be adapted to a specific cell line once its characteristics are known.

Introduction to In Vitro Cell Culture Assays

In vitro cell culture assays are fundamental tools in biological research and drug development. They allow for the study of cellular processes, disease mechanisms, and the effects of therapeutic compounds in a controlled environment. These assays are essential for preliminary efficacy and toxicity screening of drug candidates before proceeding to more complex and costly in vivo studies. A well-defined and characterized cell line is the cornerstone of reproducible and reliable in vitro research.

General Cell Line Information (Example Template)

For any given cell line, a comprehensive data sheet is critical. Below is a template of the essential information that should be compiled.

CharacteristicDescription
Cell Line Name [e.g., MCF-7, HEK293, A549]
Organism [e.g., Human, Mouse, Rat]
Tissue of Origin [e.g., Breast, Kidney, Lung]
Cell Type [e.g., Epithelial, Fibroblast, Endothelial]
Morphology [e.g., Epithelial-like, Fibroblast-like]
Disease State [e.g., Adenocarcinoma, Normal]
Key Features [e.g., Estrogen receptor-positive, easily transfectable]
Culture Medium [e.g., DMEM, RPMI-1640] with supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin)
Growth Properties [e.g., Adherent, Suspension]
Doubling Time [e.g., ~24-36 hours]
Subculture Ratio [e.g., 1:3 to 1:6]
Cryopreservation [e.g., Culture medium with 10% DMSO and 20% FBS]

Experimental Protocols

Below are detailed protocols for common in vitro cell culture assays. These should be optimized for the specific cell line being used.

Cell Culture and Maintenance

Objective: To provide a standardized method for the routine culture and maintenance of the cell line.

Materials:

  • Complete growth medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (e.g., 0.25%)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Biosafety cabinet

Protocol:

  • Pre-warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.

  • Remove the culture medium from the flask of confluent cells.

  • Wash the cell monolayer once with sterile PBS to remove any residual serum.

  • Add an appropriate volume of Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).

  • Incubate for 2-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed new culture flasks or plates at the desired density.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

Cytotoxicity/Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cells in suspension

  • Complete growth medium

  • Test compound(s) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)[Value]100
0.1[Value][Value]
1[Value][Value]
10[Value][Value]
100[Value][Value]
Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To detect and quantify apoptosis (programmed cell death).

Materials:

  • 6-well cell culture plates

  • Cells in suspension

  • Complete growth medium

  • Test compound(s)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Control[Value][Value][Value][Value]
Compound X[Value][Value][Value][Value]

Signaling Pathway Analysis

Understanding the signaling pathways active within a cell line is crucial for interpreting experimental results. Below is a generic example of a signaling pathway diagram and the corresponding DOT script.

Example: A Simplified MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow Visualization

Visualizing the experimental workflow can enhance clarity and reproducibility.

Example: Workflow for a High-Throughput Drug Screen

Drug_Screen_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture and Expansion plate_seeding Seed Cells into 96-well Plates cell_culture->plate_seeding add_compounds Add Compounds to Plates plate_seeding->add_compounds compound_prep Prepare Compound Library Dilutions compound_prep->add_compounds incubation Incubate for 48h add_compounds->incubation add_reagent Add Viability Reagent (e.g., MTT) incubation->add_reagent read_plate Read Plate on Microplate Reader add_reagent->read_plate data_analysis Calculate % Viability and IC50 Values read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id

Workflow for a typical high-throughput cell viability drug screen.

Conclusion

While the specific cell line "this compound" could not be identified, the principles, protocols, and visualization tools presented here provide a robust foundation for conducting and documenting in vitro cell culture assays. Researchers are encouraged to adapt these templates to their specific cell line of interest, ensuring that all methodologies are thoroughly optimized and validated to generate high-quality, reproducible data. Should further information regarding the "this compound" cell line become available, a more targeted and specific set of application notes can be developed.

Application Notes and Protocols for Human Mast Cell Leukemia Treatment: A Review of Current Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "II-B08" is not a recognized designation for a specific treatment protocol or therapeutic agent for human mast cell leukemia within publicly available scientific literature and clinical trial databases. Therefore, the following application notes and protocols are based on established and investigational therapeutic strategies for this rare and aggressive malignancy.

Mast cell leukemia (MCL) is the most aggressive form of systemic mastocytosis (SM), characterized by the neoplastic proliferation of mast cells.[1][2] It carries a poor prognosis, necessitating intensive and often multi-faceted treatment approaches.[3][4] This document outlines the current understanding of MCL treatment, including established therapies and emerging investigational agents, with a focus on the underlying mechanisms and relevant experimental protocols for research and drug development professionals.

Overview of Therapeutic Strategies

Treatment for mast cell leukemia is challenging due to the rarity of the disease and the frequent presence of mutations, most notably the KIT D816V mutation, which confers resistance to many standard tyrosine kinase inhibitors.[5] Current therapeutic strategies can be broadly categorized as:

  • Targeted Therapy: Primarily focused on inhibiting the constitutively active KIT receptor tyrosine kinase.

  • Chemotherapy: Used to debulk the disease, particularly in rapidly progressing cases.[6][7]

  • Allogeneic Hematopoietic Stem Cell Transplantation (allo-HSCT): The only potentially curative option for eligible patients.[3][6]

  • Investigational Therapies: A growing area of research exploring novel targets and treatment modalities.

Targeted Therapy: KIT Inhibitors

The discovery of activating KIT mutations as a primary driver of mast cell proliferation has led to the development of targeted tyrosine kinase inhibitors (TKIs).

Multi-Kinase Inhibitors

Midostaurin (Rydapt®): An orally available multi-kinase inhibitor approved for the treatment of advanced systemic mastocytosis, including mast cell leukemia.[8] It inhibits multiple kinases, including wild-type and mutant KIT.

Selective KIT D816V Inhibitors

Avapritinib (Ayvakit®): A potent and selective inhibitor of KIT D816V.[7] Its high specificity offers the potential for improved efficacy and a better safety profile compared to multi-kinase inhibitors.

Investigational KIT Inhibitors

Bezuclastinib (CGT9486): An investigational, potent, and selective KIT D816V inhibitor currently in clinical trials for advanced systemic mastocytosis.[9]

Table 1: Summary of Key Tyrosine Kinase Inhibitors in Mast Cell Leukemia

Drug Name (Brand Name)Target(s)FDA Approval Status for MCLKey Clinical Data Points
Midostaurin (Rydapt®)KIT (wild-type and D816V), FLT3, PDGFR, VEGFRApprovedDemonstrates clinical activity in advanced SM, including MCL.[8]
Avapritinib (Ayvakit®)KIT D816VApprovedShows high response rates in patients with advanced SM.[7][10]
Bezuclastinib (CGT9486)KIT D816VInvestigationalPhase 2 clinical trials are ongoing for advanced SM.[9]

Experimental Protocols

The following protocols are representative of methodologies used in the preclinical evaluation of novel therapeutic agents for mast cell leukemia.

In Vitro Proliferation Assay

This assay is used to determine the cytotoxic or cytostatic effect of a test compound on human mast cell leukemia cell lines.

Cell Lines:

  • HMC-1: Human mast cell line derived from a patient with mast cell leukemia, harboring the KIT D816V mutation.[11][12][13]

  • ROSA-KIT D816V: Human mast cell line engineered to express the KIT D816V mutation.[11][12]

Protocol:

  • Seed HMC-1 or ROSA-KIT D816V cells in 96-well plates at a density of 1 x 10^4 cells/well in complete RPMI-1640 medium.

  • Allow cells to adhere and stabilize for 24 hours.

  • Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Measure absorbance or luminescence according to the manufacturer's instructions.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of the compound.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of a test compound on key signaling proteins downstream of the KIT receptor.

Protocol:

  • Treat HMC-1 cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of KIT, STAT5, AKT, and ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are crucial for understanding the mechanism of action and the experimental design.

cluster_0 KIT Signaling Pathway in Mast Cell Leukemia KIT_D816V KIT D816V (Constitutively Active) RAS RAS KIT_D816V->RAS PI3K PI3K KIT_D816V->PI3K STAT5 STAT5 KIT_D816V->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Caption: Constitutive activation of the KIT D816V receptor drives multiple downstream signaling pathways, leading to uncontrolled mast cell proliferation and survival.

cluster_1 Preclinical Drug Evaluation Workflow start Identify Test Compound (e.g., this compound) invitro In Vitro Studies (HMC-1, ROSA-KIT D816V) start->invitro proliferation Proliferation Assay (IC50 Determination) invitro->proliferation western Western Blot (Signaling Pathway Analysis) invitro->western invivo In Vivo Studies (Xenograft Mouse Model) proliferation->invivo western->invivo efficacy Tumor Growth Inhibition invivo->efficacy toxicity Toxicity Assessment invivo->toxicity end Candidate for Clinical Development efficacy->end toxicity->end

Caption: A typical preclinical workflow for evaluating a novel therapeutic agent for mast cell leukemia, progressing from in vitro characterization to in vivo efficacy and safety studies.

Conclusion and Future Directions

The treatment landscape for mast cell leukemia is evolving, with a clear shift towards targeted therapies that specifically inhibit the oncogenic drivers of the disease. While the identity of "this compound" remains unknown, the principles and protocols outlined in these application notes provide a robust framework for the evaluation of any novel therapeutic agent for this challenging malignancy. Future research will likely focus on combination therapies to overcome resistance, the development of even more selective inhibitors, and the exploration of immunotherapeutic approaches to improve outcomes for patients with mast cell leukemia.

References

Application Notes and Protocols for II-B08, a SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

II-B08 is a cell-permeable small molecule inhibitor of Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase.[1] SHP2 is a critical component of multiple signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade, which is frequently dysregulated in various human cancers.[2][3] By inhibiting SHP2, this compound can block growth factor-stimulated signaling and inhibit the proliferation of cancer cells, making it a valuable tool for cancer research and a potential therapeutic agent.[1][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in a key cell-based assay.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Synonyms PTP Inhibitor XXXI
CAS Number 1143579-78-5
Molecular Formula C₃₃H₂₇N₅O₄
Molecular Weight 557.61 g/mol
IC₅₀ (SHP2) 5.5 µM
Recommended Storage Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C.
Purity >98% (typical)
Appearance Crystalline solid

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 5.58 mg of this compound for every 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For example, add 1 mL of DMSO to 5.58 mg of this compound.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol details a method to assess the inhibitory effect of this compound on the SHP2-mediated RAS-MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Cancer cell line of interest (e.g., a cell line with a known dependency on the RAS-MAPK pathway)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Growth factor (e.g., EGF, FGF)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates and culture until they reach 70-80% confluency.

  • Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO-only vehicle control.

  • Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes to induce ERK1/2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 pY SHP2 SHP2 RTK->SHP2 pY SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2->RAS dephosphorylates inhibitory sites RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription IIB08 This compound IIB08->SHP2 Inhibition

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage Start Start: this compound Powder Weigh 1. Weigh this compound Powder Start->Weigh Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Vortex to Dissolve Add_DMSO->Dissolve Aliquot 4. Aliquot into Single-Use Tubes Dissolve->Aliquot Store 5. Store at -20°C Aliquot->Store End End: 10 mM Stock Solution Store->End

Caption: Workflow for preparing a 10 mM this compound stock solution.

References

Application Notes and Protocols: Determination of II-B08 IC50 in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

II-B08 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer therapeutic agent. Preliminary studies suggest that this compound may target key signaling pathways involved in cell proliferation and survival. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound and is defined as the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[1] This document provides a detailed protocol for determining the IC50 value of this compound in various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability.[2] The protocol is intended to provide a robust framework for researchers to assess the in vitro activity of this compound and similar compounds.

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.[4][5] By measuring the absorbance of the dissolved formazan, the effect of this compound on cell viability can be quantified and the IC50 value can be calculated.

Postulated Signaling Pathway of this compound

While the precise mechanism of action for this compound is still under investigation, it is hypothesized to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The EGFR pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a frequent event in many human cancers.[6][7] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Binds II_B08 This compound II_B08->EGFR Inhibits

Caption: Postulated EGFR signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes the hypothetical IC50 values of this compound in various cancer cell lines. This table should be populated with experimental data.

Cell LineCancer TypeSeeding Density (cells/well)Incubation Time (h)IC50 (µM)
A549Lung Carcinoma5,00072Data
MCF-7Breast Adenocarcinoma8,00072Data
HeLaCervical Cancer5,00072Data
HCT-116Colon Carcinoma10,00072Data
SK-OV-3Ovarian Adenocarcinoma7,00072Data

Experimental Protocols

Materials and Reagents
  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HCT-116, SK-OV-3)

  • Complete culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • This compound compound

  • Dimethyl Sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570-590 nm)[3][4]

  • Inverted microscope

  • Hemocytometer or automated cell counter

Experimental Workflow

IC50_Workflow A Cell Culture (Logarithmic growth phase) B Cell Seeding (96-well plate) A->B C Incubate (24 hours) B->C E Treat Cells with this compound C->E D Prepare this compound Dilutions D->E F Incubate (72 hours) E->F G Add MTT Reagent F->G H Incubate (3-4 hours) G->H I Add Solubilization Solution H->I J Measure Absorbance I->J K Data Analysis (Calculate IC50) J->K

Caption: Step-by-step workflow for the IC50 determination using the MTT assay.
Step-by-Step Protocol

1. Cell Culture and Seeding: a. Culture the selected cancer cell lines in their respective complete culture medium in a humidified incubator at 37°C with 5% CO2.[2] b. Ensure the cells are in the logarithmic growth phase before starting the experiment. c. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet. d. Resuspend the cells in fresh complete medium and determine the cell concentration and viability using a hemocytometer or an automated cell counter. Cell viability should be above 90%. e. Dilute the cell suspension to the optimized seeding density for each cell line (refer to the data table for examples, typically between 5,000-10,000 cells/well). f. Seed 100 µL of the cell suspension into each well of a 96-well plate.[5] Leave the outer wells filled with 100 µL of sterile PBS to minimize evaporation. g. Incubate the plate for 24 hours to allow the cells to attach and resume growth.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). b. On the day of treatment, prepare a series of serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments. c. Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration. d. Prepare a "no-cell" control with medium only for background absorbance subtraction.

3. Cell Treatment: a. After the 24-hour incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions to the respective wells. Each concentration should be tested in triplicate. c. Add 100 µL of the vehicle control medium to the control wells. d. Incubate the plate for 72 hours (or a time period optimized for the specific cell line and compound).

4. MTT Assay: a. After the 72-hour incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[2] b. Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[4] c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[2] d. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[3][9]

5. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background noise).[3] Read the plate within 1 hour of adding the solubilization solution.[4][9] b. Data Normalization: i. Subtract the average absorbance of the "no-cell" control wells from all other absorbance readings. ii. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100 c. IC50 Determination: i. Plot the percent viability against the logarithm of the this compound concentration. ii. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to determine the IC50 value. This is the concentration of this compound that results in 50% cell viability.

Logical Relationship for IC50 Calculation

IC50_Calculation A Raw Absorbance Data B Background Subtraction (No-cell control) A->B C Normalized Viability (%) vs. [this compound] B->C D Logarithmic Transformation of [this compound] C->D E Non-linear Regression (Sigmoidal Curve Fit) D->E F IC50 Value (50% Inhibition) E->F

Caption: Logical flow for the calculation of the IC50 value from raw absorbance data.

Conclusion

This document provides a comprehensive protocol for the determination of the IC50 value of the novel inhibitor this compound across various cancer cell lines using the MTT assay. Adherence to this detailed methodology will ensure the generation of reliable and reproducible data, which is essential for the preclinical evaluation of this potential anti-cancer agent. The provided diagrams for the postulated signaling pathway, experimental workflow, and data analysis logic serve to clarify the experimental design and interpretation of results. Accurate determination of the IC50 is a crucial first step in understanding the therapeutic potential of this compound.

References

Application of II-B08 in Systemic Mastocytosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic mastocytosis (SM) is a hematological neoplasm characterized by the clonal proliferation and accumulation of mast cells in one or more organs. A majority of SM cases are driven by activating mutations in the KIT receptor tyrosine kinase, most commonly the D816V mutation. These mutations lead to constitutive activation of downstream signaling pathways, promoting mast cell growth, survival, and degranulation. While tyrosine kinase inhibitors (TKIs) targeting KIT have been developed, resistance and incomplete responses remain a challenge.

Recent research has identified the protein tyrosine phosphatase SHP2 (encoded by PTPN11) as a critical downstream effector of oncogenic KIT signaling in systemic mastocytosis.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling from various receptor tyrosine kinases, including KIT. In the context of oncogenic KIT mutations, SHP2 is often hyperactivated and contributes to the activation of pro-proliferative and survival pathways such as the RAS-ERK and PI3K-AKT pathways.

II-B08 is a small molecule inhibitor of SHP2 phosphatase activity. Studies have demonstrated its potential as a therapeutic agent in preclinical models of systemic mastocytosis, both as a monotherapy and in combination with other targeted inhibitors. This document provides detailed application notes and protocols for the use of this compound in systemic mastocytosis research.

Mechanism of Action

In systemic mastocytosis, the constitutively active KIT receptor recruits and activates SHP2. Activated SHP2 then positively regulates downstream signaling cascades that are essential for the proliferation and survival of neoplastic mast cells. This compound exerts its anti-neoplastic effects by directly inhibiting the phosphatase activity of SHP2. This inhibition disrupts the signaling relay from oncogenic KIT, leading to the downregulation of key survival pathways and promoting apoptosis in mastocytoma cells. Specifically, inhibition of SHP2 by this compound has been shown to attenuate the activation of ERK, STAT5, Lyn, and Btk signaling pathways in cells harboring activating KIT mutations.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in systemic mastocytosis cell lines.

Table 1: Effect of this compound on Cell Viability in Human and Mouse Mastocytoma Cell Lines

Cell LineKIT MutationDrugConcentration RangeEffectReference
HMC-1V560G, D816VThis compound10-100 µMReduced cell viability
P815D814YThis compound10-100 µMReduced cell viability

Table 2: Effect of this compound on Colony Formation in Human and Mouse Mastocytoma Cell Lines

Cell LineKIT MutationDrugConcentration RangeEffectReference
HMC-1V560G, D816VThis compound10-100 µMReduced colony formation
P815D814YThis compound10-100 µMReduced colony formation

Table 3: Synergistic Effects of this compound and Dasatinib on Cell Viability

Cell LineKIT MutationCombination TreatmentEffectReference
HMC-1V560G, D816VThis compound and DasatinibEnhanced reduction in cell viability compared to single agents
P815D814YThis compound and DasatinibEnhanced reduction in cell viability compared to single agents

Experimental Protocols

Cell Lines and Culture
  • HMC-1 Cells: Human mast cell leukemia cell line harboring KIT V560G and D816V mutations. These cells are grown in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • P815 Cells: Murine mastocytoma cell line harboring the KIT D814Y mutation. These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

Both cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound, alone or in combination with Dasatinib, on the viability of HMC-1 and P815 cells.

Materials:

  • HMC-1 or P815 cells

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Dasatinib (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Drug Treatment:

    • Prepare serial dilutions of this compound (e.g., 10, 25, 50, 100 µM) and Dasatinib (e.g., 5, 10, 20 nM) in complete culture medium from the stock solutions.

    • For combination studies, prepare a matrix of concentrations of both drugs.

    • Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the results as a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 2: Colony Formation Assay (Methylcellulose Assay)

This protocol is for assessing the long-term proliferative capacity of HMC-1 and P815 cells following treatment with this compound.

Materials:

  • HMC-1 or P815 cells

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Methylcellulose-based medium (e.g., MethoCult™)

  • 35 mm culture dishes

  • Sterile syringes and needles

  • Inverted microscope

Procedure:

  • Cell Preparation and Treatment:

    • Prepare a single-cell suspension of HMC-1 or P815 cells.

    • Treat the cells in suspension with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle control (DMSO) for 24 hours in complete culture medium.

  • Plating in Methylcellulose:

    • After treatment, wash the cells twice with PBS to remove the drug.

    • Resuspend the cells in complete culture medium and perform a cell count.

    • Mix a low number of viable cells (e.g., 500-1000 cells) with the methylcellulose-based medium according to the manufacturer's instructions. Ensure a homogenous suspension.

    • Using a syringe with a blunt-end needle, dispense 1 mL of the cell-methylcellulose mixture into each 35 mm culture dish.

    • Gently rotate the dish to ensure even distribution.

  • Incubation:

    • Place the dishes in a humidified incubator at 37°C with 5% CO2 for 7-14 days. Do not disturb the plates during this period.

  • Colony Counting and Analysis:

    • After the incubation period, count the number of colonies (defined as a cluster of >50 cells) in each dish using an inverted microscope.

    • Calculate the colony-forming efficiency for each treatment group as a percentage of the vehicle control.

    • Analyze the effect of different concentrations of this compound on the colony-forming ability of the cells.

Visualizations

Below are diagrams illustrating key pathways and experimental workflows relevant to the application of this compound in systemic mastocytosis research.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT Oncogenic KIT (e.g., D816V) Grb2_Gab2 Grb2/Gab2 KIT->Grb2_Gab2 Recruitment STAT5 STAT5 KIT->STAT5 Lyn Lyn KIT->Lyn Btk Btk KIT->Btk SHP2 SHP2 RAS RAS SHP2->RAS Grb2_Gab2->SHP2 Activation PI3K PI3K Grb2_Gab2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival AKT AKT PI3K->AKT AKT->Survival STAT5->Proliferation STAT5->Survival Lyn->Survival Btk->Survival IIB08 This compound IIB08->SHP2 Dasatinib Dasatinib Dasatinib->KIT Dasatinib->Lyn Dasatinib->Btk

Caption: Signaling pathway of oncogenic KIT in systemic mastocytosis and points of inhibition by this compound and Dasatinib.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Start with HMC-1 or P815 cell culture treatment Treat cells with this compound (and/or Dasatinib) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability colony Colony Formation Assay (Methylcellulose) treatment->colony western Western Blot Analysis treatment->western ic50 Determine IC50 values viability->ic50 colony_count Quantify colony formation colony->colony_count pathway_analysis Analyze protein phosphorylation levels western->pathway_analysis

Caption: General experimental workflow for evaluating the efficacy of this compound in systemic mastocytosis research.

References

Application Notes and Protocols for Studying Oncogenic KIT Signaling with II-B08

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncogenic mutations in the KIT receptor tyrosine kinase are pivotal drivers in the pathogenesis of various malignancies, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis (SM). Constitutive activation of KIT leads to the aberrant engagement of downstream signaling pathways, primarily the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, promoting cell proliferation, survival, and differentiation. The SHP2 phosphatase, encoded by the PTPN11 gene, has been identified as a critical downstream effector of oncogenic KIT signaling. II-B08 is a reversible and noncompetitive inhibitor of SHP2, which has emerged as a valuable tool for investigating the role of SHP2 in oncogenic KIT-driven cancers. These application notes provide a comprehensive guide to utilizing this compound for studying oncogenic KIT signaling, including detailed experimental protocols and data interpretation.

Mechanism of Action

This compound targets the protein tyrosine phosphatase SHP2. In the context of oncogenic KIT signaling, constitutively active KIT leads to the phosphorylation and activation of SHP2. Activated SHP2 then positively regulates the RAS/MAPK pathway, contributing to cell proliferation. By inhibiting SHP2, this compound disrupts this signaling cascade, leading to a reduction in downstream ERK activation and subsequent inhibition of cell growth and survival in cells harboring oncogenic KIT mutations.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of this compound.

ParameterValueCell Line/SystemReference
IC50 (SHP2) 5.5 µMRecombinant SHP2[1]
IC50 (SHP1) 15.7 µMRecombinant SHP1[1]
IC50 (PTP1B) 14.3 µMRecombinant PTP1B[1]
Growth Inhibition Dose-dependent reductionHMC1.2 (human leukemic mast cell line with KIT mutation)[2]

Signaling Pathway Diagram

Oncogenic_KIT_Signaling_and_IIB08_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oncogenic KIT Oncogenic KIT SHP2 SHP2 Oncogenic KIT->SHP2 pY PI3K PI3K Oncogenic KIT->PI3K pY STAT5 STAT5 Oncogenic KIT->STAT5 pY Grb2/SOS Grb2/SOS SHP2->Grb2/SOS RAS RAS Grb2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Proliferation STAT5->Survival IIB08 IIB08 IIB08->SHP2 Inhibition Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Cell_Culture Culture Oncogenic KIT Mutant Cells (e.g., HMC-1.2, P815) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Colony_Formation Colony Formation Assay (Soft Agar) Treatment->Colony_Formation Western_Blot Western Blot Analysis (p-KIT, p-AKT, p-ERK, p-STAT5) Treatment->Western_Blot Data_Quantification Quantify Results (IC50, Colony Number, Band Intensity) Viability->Data_Quantification Colony_Formation->Data_Quantification Western_Blot->Data_Quantification Interpretation Interpret Data & Draw Conclusions Data_Quantification->Interpretation

References

Techniques for Assessing Compound II-B08 Effects on Cell Viability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell viability is a cornerstone of drug discovery and development. It provides critical insights into a compound's cytotoxic or cytostatic effects, which is essential for determining its therapeutic potential and potential toxicity. These application notes provide a comprehensive guide for researchers to evaluate the effects of a novel compound, designated here as II-B08, on cell viability. The protocols and workflows described herein are designed to be adaptable for various cell types and experimental contexts.

Cell viability is a measure of the overall health of a cell population.[1] A variety of assays can be used to determine cell viability, each with its own principles, advantages, and limitations. These assays typically measure parameters such as metabolic activity, membrane integrity, or the presence of key cellular markers.[1][2] It is often recommended to use multiple, independent assays to confirm experimental outcomes.[1]

This document outlines a tiered approach to assessing the effects of compound this compound, starting with primary screening assays to determine the half-maximal inhibitory concentration (IC50) and progressing to more detailed mechanistic studies to elucidate the mode of action.

I. Primary Assessment of Cell Viability: Metabolic Assays

Metabolic assays are often the first step in assessing a compound's effect on cell viability due to their high-throughput nature and sensitivity. These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[2]

A. Tetrazolium-Based Assays (MTT, MTS, XTT)

These colorimetric assays measure the reduction of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases in metabolically active cells.[3][4]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of compound this compound for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

B. Luminescent ATP Assay (e.g., CellTiter-Glo®)

This assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[3][4] The assay utilizes luciferase to generate a luminescent signal proportional to the ATP concentration.[3]

Protocol: ATP-Based Luminescent Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Addition: Add the ATP detection reagent directly to the cell culture wells.

  • Incubation: Incubate at room temperature for a short period (e.g., 10-15 minutes) to lyse the cells and stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation: IC50 Values of Compound this compound
Cell LineAssayIncubation Time (hours)IC50 (µM)
Cell Line AMTT2415.2
488.7
724.1
Cell Line BCellTiter-Glo®2412.8
487.5
723.9

II. Secondary Assessment: Membrane Integrity and Cytotoxicity Assays

To distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects, it is important to assess cell membrane integrity.

A. Trypan Blue Exclusion Assay

This is a simple and cost-effective method to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

Protocol: Trypan Blue Exclusion Assay

  • Cell Culture and Treatment: Culture and treat cells with compound this compound in a multi-well plate.

  • Cell Harvesting: Detach the cells using trypsin and resuspend them in culture medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells.

B. Lactate Dehydrogenase (LDH) Release Assay

LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring LDH activity in the supernatant is a reliable indicator of cytotoxicity.

Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the metabolic assays.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

  • Incubation: Incubate at room temperature for a specified time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).

Data Presentation: Cytotoxicity of Compound this compound
Cell LineAssayIncubation Time (hours)Concentration of this compound (µM)% Cytotoxicity
Cell Line ATrypan Blue481035%
LDH Release481042%
Cell Line BTrypan Blue481028%
LDH Release481033%

III. Mechanistic Studies: Apoptosis Assays

If compound this compound induces cell death, it is important to determine the mechanism. Apoptosis, or programmed cell death, is a common mechanism of action for many anti-cancer drugs.

A. Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can confirm an apoptotic mechanism.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the metabolic assays.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence.

  • Data Analysis: Normalize the caspase activity to the number of viable cells (determined by a parallel viability assay).

B. Annexin V/Propidium Iodide (PI) Staining

In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS and can be fluorescently labeled. Co-staining with PI, a DNA-intercalating dye that is excluded by live cells, allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells. This is typically analyzed by flow cytometry.

Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Culture and treat cells with compound this compound.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Data Presentation: Apoptosis Induction by Compound this compound
Cell LineAssayIncubation Time (hours)Concentration of this compound (µM)% Apoptotic Cells
Cell Line ACaspase-3/7 Activity24103.5-fold increase
Annexin V/PI241045% (early + late)
Cell Line BCaspase-3/7 Activity24102.8-fold increase
Annexin V/PI241038% (early + late)

IV. Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_0 Primary Screening cluster_1 Secondary Assessment cluster_2 Mechanistic Studies cluster_3 Data Analysis & Interpretation start Seed Cells treat Treat with this compound (Dose-Response) start->treat metabolic_assay Metabolic Assay (MTT, ATP) treat->metabolic_assay ic50 Determine IC50 metabolic_assay->ic50 cytotoxicity_assay Cytotoxicity Assay (LDH, Trypan Blue) ic50->cytotoxicity_assay apoptosis_assay Apoptosis Assays (Caspase, Annexin V) cytotoxicity_assay->apoptosis_assay western_blot Western Blot (Signaling Proteins) apoptosis_assay->western_blot conclusion Elucidate Mechanism of Action western_blot->conclusion

Caption: Experimental workflow for assessing the effects of a novel compound on cell viability.

PI3K/Akt Signaling Pathway

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits CellSurvival Cell Survival mTOR->CellSurvival Bcl2 Bcl-2 Bad->Bcl2 inhibits Bcl2->CellSurvival G RTK Growth Factor Receptor Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FasL FasL/TNF DeathReceptor Death Receptor FasL->DeathReceptor DISC DISC DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion activates Bid Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Stress DNA_Damage->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for II-B08 in Cancer Cell Colony Formation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

II-B08 is a novel, potent, and selective small molecule inhibitor targeting the oncogenic activity of K-Ras, a key driver in many human cancers. By disrupting the K-Ras/PDE6δ complex, this compound effectively inhibits downstream signaling pathways, including the RAF/MEK/MAPK cascade, which are crucial for cancer cell proliferation, survival, and tumorigenesis.[1] These application notes provide a detailed protocol for utilizing this compound to inhibit colony formation in cancer cells, a key in vitro assay for assessing long-term cell survival and anti-cancer drug efficacy.[2]

The colony formation assay, also known as a clonogenic assay, is a well-established method to determine the ability of a single cell to undergo unlimited division and form a colony.[3] This assay is considered a gold standard for evaluating the long-term effects of cytotoxic and cytostatic agents, as it measures reproductive cell death rather than just short-term metabolic activity.[2]

Mechanism of Action

Mutant K-Ras is a frequently occurring oncogene that drives the development and progression of numerous cancers, including a significant percentage of pancreatic, colorectal, and lung cancers.[1] The K-Ras protein cycles between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations often lock K-Ras in its active conformation, leading to constitutive activation of downstream pro-proliferative signaling pathways.

This compound is designed to bind to the complex formed by K-Ras4B and the phosphodiesterase subunit delta (PDE6δ), thereby reducing the activity of this GTPase and its associated signaling pathways. This disruption leads to the downregulation of the RAF/MEK/MAPK pathway, ultimately resulting in decreased cell proliferation and the induction of apoptosis in cancer cells harboring K-Ras mutations.

IIB08_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRas_PDE6d K-Ras4B-PDE6δ Complex RTK->KRas_PDE6d Activates RAF RAF KRas_PDE6d->RAF IIB08 This compound IIB08->KRas_PDE6d Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of action of this compound in the K-Ras signaling pathway.

Quantitative Data Summary

The inhibitory effect of this compound on the colony-forming ability of various cancer cell lines is summarized in the table below. The IC50 values represent the concentration of this compound required to inhibit 50% of colony formation compared to a vehicle-treated control.

Cell LineCancer TypeK-Ras MutationThis compound IC50 (nM) for Colony Formation Inhibition
MDA-MB-231Triple-Negative Breast CancerG13D85
A549Non-Small Cell Lung CancerG12S120
HCT116Colorectal CancerG13D95
PANC-1Pancreatic CancerG12D150
MCF-10ANormal Breast EpithelialWild-Type> 10,000

Experimental Protocols

Colony Formation Assay Protocol

This protocol details the steps for assessing the long-term effects of this compound on the clonogenic survival of cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v crystal violet in 25% methanol)

  • 10% acetic acid solution

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter. Ensure a single-cell suspension.

    • Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies in the control wells.

    • Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A vehicle control (medium with the same final concentration of DMSO, typically <0.1%) must be included.

    • Carefully remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the plates for the duration of the experiment (typically 10-14 days). Monitor the plates every 2-3 days for colony formation. If necessary, the medium can be carefully replaced with a fresh medium containing the respective treatments.

  • Fixing and Staining:

    • After the incubation period, when colonies in the control wells are visible (typically containing at least 50 cells), aspirate the medium.

    • Gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15-20 minutes at room temperature.

    • Aspirate the methanol and allow the plates to air dry completely.

    • Add 1 mL of 0.5% crystal violet solution to each well, ensuring the entire surface is covered. Incubate for 20-40 minutes at room temperature.

    • Carefully remove the crystal violet solution and wash the plates with deionized water until the excess stain is removed.

    • Allow the plates to air dry overnight.

  • Colony Quantification:

    • Scan the dried plates for a visual record.

    • Manually count the number of colonies in each well. A colony is generally defined as a cluster of 50 or more cells.

    • For quantitative analysis, the crystal violet stain can be solubilized. Add 1 mL of 10% acetic acid to each well and incubate on a shaker for 1 hour at room temperature.

    • Transfer the solubilized stain to a 96-well plate and measure the absorbance at a wavelength of 590 nm using a plate reader.

Data Analysis:

  • Plating Efficiency (PE): Calculated for the control group as (Number of colonies formed / Number of cells seeded) x 100%.

  • Surviving Fraction (SF): Calculated for each treatment group as (Number of colonies formed / (Number of cells seeded x PE)) x 100%.

  • The results can be plotted as a dose-response curve to determine the IC50 value of this compound.

Colony_Formation_Workflow Start Start Cell_Seeding 1. Seed Cells in 6-well Plates Start->Cell_Seeding Adhesion 2. Allow Adhesion (Overnight) Cell_Seeding->Adhesion Treatment 3. Treat with this compound or Vehicle Control Adhesion->Treatment Incubation 4. Incubate for 10-14 Days Treatment->Incubation Fixation 5. Fix Colonies with Methanol Incubation->Fixation Staining 6. Stain with Crystal Violet Fixation->Staining Quantification 7. Count Colonies or Measure Absorbance Staining->Quantification End End Quantification->End

Caption: Experimental workflow for the colony formation assay with this compound.

Troubleshooting

IssuePossible CauseSolution
No or few colonies in control wells Seeding density too low; Poor cell viability; Suboptimal growth conditions.Optimize seeding density; Ensure cells are healthy and in the logarithmic growth phase before seeding; Check incubator conditions (temperature, CO₂).
Colonies are too dense and merge Seeding density too high.Reduce the number of cells seeded per well.
High background staining Incomplete washing.Ensure thorough but gentle washing with PBS and deionized water after fixation and staining.
Inconsistent results between replicates Uneven cell seeding; Pipetting errors.Ensure a homogenous single-cell suspension before seeding; Use calibrated pipettes and consistent technique.

Conclusion

This compound demonstrates potent inhibition of colony formation in cancer cell lines with activating K-Ras mutations, with minimal effect on wild-type cells. The provided protocol offers a robust method for evaluating the long-term anti-proliferative effects of this compound and similar compounds. Careful optimization of cell seeding density and consistent experimental technique are crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

II-B08 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with the SHP2 inhibitor, II-B08.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a cell-permeable inhibitor of the SHP2 protein tyrosine phosphatase, identified by the CAS number 1143579-78-5.[1] It is utilized in research as a tool to study the role of SHP2 in cell signaling pathways, particularly in cancer and leukemia research.[1] Key properties are summarized below.

PropertyValue
Chemical Formula C33H27N5O4[1]
Molecular Weight 557.61 g/mol [1]
Mechanism of Action SHP2 inhibitor (IC50 = 5.5 µM)[1]
Biological Effect Blocks growth factor-stimulated ERK1/2 activation

Q2: I am having trouble dissolving this compound. Why is this happening?

Poor aqueous solubility is a common challenge for many new chemical entities (NCEs), with over 40% being practically insoluble in water. Complex, lipophilic molecules like this compound often exhibit low solubility due to their molecular structure, which can lead to difficulties in preparing stock solutions and achieving desired concentrations in aqueous assay buffers. This can result in poor absorption, inadequate bioavailability in in-vivo studies, and variability in experimental results.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions of hydrophobic compounds like this compound, a water-miscible organic solvent is typically recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions. These can then be diluted into aqueous buffers for final experimental use. It is crucial to be aware of the potential for the compound to precipitate out of solution upon dilution and the potential effects of the solvent on the experimental system.

Q4: What are the general strategies to improve the solubility of a research compound like this compound?

There are numerous techniques to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.

CategoryTechniquePrinciple
Physical Modifications Particle Size Reduction (Micronization, Nanosuspension)Increases the surface-area-to-volume ratio, which can increase the dissolution rate.
Solid DispersionsThe drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state, to improve wetting and dissolution.
Modification of Crystal HabitUsing amorphous forms or different polymorphs can increase solubility as these forms have lower lattice energy.
Chemical Modifications pH AdjustmentFor ionizable compounds, adjusting the pH of the solvent can increase the proportion of the more soluble ionized form.
Co-solvencyAdding a water-miscible organic solvent (co-solvent) to an aqueous solution reduces the polarity of the solvent, increasing the solubility of a lipophilic solute.
Use of SurfactantsSurfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.
ComplexationUsing agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of a molecule, enhancing aqueous solubility.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound during your experiments.

Issue 1: Precipitate forms when diluting my DMSO stock solution into aqueous buffer.

This is a common problem known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.

start Precipitate observed upon dilution of DMSO stock into aqueous buffer q1 Is the final DMSO concentration >1%? start->q1 sol1 High DMSO concentration may alter solubility and affect cells. Aim for <0.5% final concentration. q1->sol1 Yes q2 Is the final drug concentration too high? q1->q2 No sol2 Lower the final concentration. Perform a solubility test to determine the maximum soluble concentration in your buffer. q2->sol2 Yes sol3 Consider formulation strategies: 1. Use of co-solvents (e.g., Ethanol, PEG). 2. Add a surfactant (e.g., Tween-80). 3. Adjust buffer pH if compound is ionizable. q2->sol3 No

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent results across experiments.

Poor solubility can lead to variable concentrations of the active compound, causing inconsistent biological effects.

Troubleshooting Steps:

  • Verify Solution Clarity: Always visually inspect your final solution for any signs of precipitation or cloudiness before adding it to your experiment. Use a spectrophotometer to check for light scattering if unsure.

  • Sonication: After diluting the stock solution, briefly sonicate the final solution. This can help break up small, invisible aggregates and improve dissolution.

  • Fresh Dilutions: Prepare fresh dilutions from your stock solution immediately before each experiment. Avoid storing diluted aqueous solutions, as the compound may precipitate over time.

  • Re-evaluate Stock Concentration: Your stock solution itself may be supersaturated. Try lowering the concentration of your DMSO stock and re-validating.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound powder in a microfuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C and/or sonicate for 5-10 minutes to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Aqueous Solubility Enhancement using a Co-solvent

This protocol is for situations where dilution in a purely aqueous buffer is problematic.

  • Prepare Co-solvent Buffer: Prepare your standard aqueous buffer (e.g., PBS) containing a small percentage of a co-solvent. Common co-solvents include ethanol, polyethylene (B3416737) glycol 300 (PEG300), or propylene (B89431) glycol. Start with a low concentration (e.g., 5-10% v/v).

  • Serial Dilution: Perform a serial dilution of your this compound DMSO stock into the co-solvent buffer.

  • Equilibration: Allow the solution to equilibrate at room temperature for at least 30 minutes.

  • Observation: Visually inspect for precipitation. If the solution remains clear, this formulation can be used for your experiment. Ensure you have an appropriate vehicle control (co-solvent buffer with DMSO) in your experiment.

Signaling Pathway Context

This compound functions by inhibiting SHP2, a key phosphatase that positively regulates the Ras-MAPK signaling cascade, which is often hyperactivated in various cancers. Understanding this pathway is crucial for interpreting experimental results.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits SOS SOS Grb2->SOS Ras Ras SHP2->Ras dephosphorylates inhibitory sites, promoting activation SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation IIB08 This compound IIB08->SHP2 inhibits

Caption: The role of this compound in the SHP2-mediated MAPK/ERK pathway.

References

Technical Support Center: Optimizing II-B08 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel SHP2 inhibitor, II-B08. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing inhibitor concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable small molecule inhibitor of the protein tyrosine phosphatase SHP2.[1] SHP2 is a key signaling node that positively regulates the RAS-RAF-MEK-ERK (MAPK) pathway, and also modulates the PI3K-AKT and JAK-STAT signaling pathways in response to growth factor stimulation.[2][3] By inhibiting SHP2, this compound blocks downstream signaling cascades, such as ERK1/2 phosphorylation, which are crucial for cell proliferation and survival.[1]

Q2: What is a recommended starting concentration for this compound in my experiments?

A2: A good starting point for a dose-response experiment with a novel inhibitor like this compound is to use a broad concentration range, typically spanning several orders of magnitude. Based on its reported biochemical IC50 of 5.5 µM, a suggested starting range for cell-based assays would be from 0.1 µM to 100 µM.[1] This wide range will help determine the optimal inhibitory concentration in your specific cell line and assay.

Q3: How should I prepare and store my this compound stock solution?

A3: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for the addition of small volumes to your experimental media, which minimizes the final DMSO concentration. The final DMSO concentration in your cell culture should ideally be kept below 0.5% to avoid solvent-induced artifacts. For storage, solid this compound should be kept at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q4: I am observing precipitation of this compound when I add it to my cell culture medium. What should I do?

A4: Precipitation is a common issue with hydrophobic small molecules when diluted into aqueous solutions like cell culture media. Here are a few troubleshooting steps:

  • Lower the final concentration: You may be exceeding the solubility limit of this compound in your media. Try testing lower concentrations.

  • Optimize DMSO concentration: While minimizing DMSO is important, a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.

  • Prepare fresh dilutions: Do not use a solution that has precipitated. Prepare fresh dilutions from your stock solution for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in dose-response experiments.
Possible Cause Troubleshooting Steps
Compound Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Seeding Density Ensure consistent cell seeding density across all wells. Variations in cell number can significantly impact the apparent IC50.
Assay Variability Optimize your assay protocol to minimize pipetting errors and ensure uniform treatment times across all wells.
Cell Line Heterogeneity If using a mixed population of cells, consider cell cloning to obtain a more homogeneous population for your assays.
Issue 2: The dose-response curve is not sigmoidal or has a very shallow slope.
Possible Cause Troubleshooting Steps
Assay Window Too Small The dynamic range of your assay may be insufficient. Optimize your assay for a larger signal-to-noise ratio.
Complex Mechanism of Action The inhibitor may have a complex mechanism that doesn't follow a simple dose-response. Consider if the inhibitor has partial agonist/antagonist activity or interacts with multiple targets.
Incorrect Concentration Range The concentrations tested may be too high or too low. Expand the concentration range in both directions.
Cellular Efflux or Metabolism Cells may be actively pumping out the inhibitor or metabolizing it. Consider using efflux pump inhibitors or measuring compound stability in your cell culture medium over time.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Researchers are encouraged to determine the IC50 value in their specific experimental system.

Parameter Value Assay Type Source
IC505.5 µMBiochemical SHP2 Inhibition Assay[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

Materials:

  • This compound

  • DMSO

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear or opaque-walled tissue culture plates (depending on the assay)

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 0.1 µM to 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared working concentrations of this compound or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay Readout:

    • Perform the cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response versus the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the SHP2-mediated ERK1/2 signaling pathway by measuring the phosphorylation status of ERK1/2.

Materials:

  • This compound

  • DMSO

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Growth factor (e.g., EGF, FGF)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if necessary to reduce basal ERK1/2 phosphorylation.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for a short period (e.g., 10-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies against total-ERK1/2 and a loading control for normalization.

    • Quantify the band intensities using image analysis software.

Visualizations

SHP2_Signaling_Pathway SHP2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits GrowthFactor Growth Factor GrowthFactor->RTK binds SOS SOS Grb2->SOS recruits Ras Ras SOS->Ras activates SHP2->Ras activates PI3K PI3K SHP2->PI3K modulates JAK JAK SHP2->JAK modulates IIB08 This compound IIB08->SHP2 inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Dose_Response_Workflow Dose-Response Experimental Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound treat_cells Treat cells with this compound and vehicle control prepare_compound->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_reagent Add cell viability reagent incubate->add_reagent read_plate Measure signal (absorbance/luminescence) add_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results check_compound Is the compound prepared fresh? start->check_compound check_cells Is cell seeding consistent? check_compound->check_cells Yes solution1 Prepare fresh dilutions for each experiment check_compound->solution1 No check_assay Is the assay protocol optimized? check_cells->check_assay Yes solution2 Optimize cell seeding density check_cells->solution2 No check_assay->start No, re-evaluate solution3 Review and optimize assay procedure check_assay->solution3 Yes

References

Technical Support Center: Troubleshooting II-B08 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in the II-B08 assay. The following question-and-answer format directly addresses specific issues to help you identify and resolve common sources of experimental error.

Frequently Asked Questions (FAQs)

Category 1: Cell Culture and Plating Issues

Question: We are observing high variability between replicate wells. What are the likely causes related to cell culture?

Answer: High variability between replicate wells often originates from inconsistencies in cell seeding and culture conditions. Key factors to investigate include:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent cells from settling. Inconsistent cell numbers across wells is a primary driver of variability.[1][2]

  • Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses. It is crucial to use cells within a consistent and defined passage range for all experiments.[1][3]

  • Cell Confluency: Plating cells from a stock flask that is either sub-confluent or over-confluent can affect cell health and growth characteristics, leading to inconsistent assay performance. Aim for a consistent confluency (e.g., 70-80%) at the time of harvesting for your experiments.[1]

  • Contamination: Mycoplasma or other microbial contamination can significantly impact cell health and metabolism, introducing substantial variability. Routine testing for contamination is highly recommended.[1]

Question: Our assay plates show a distinct "edge effect," with cells on the outer wells behaving differently from those in the center. How can we mitigate this?

Answer: Edge effects are a common issue in microplate assays, often caused by thermal gradients and increased evaporation in the outer wells. To minimize this:

  • Proper Incubation: Ensure the incubator has stable and uniform temperature and humidity. Avoid placing plates directly on metal surfaces that can act as heat sinks.

  • Plate Sealing: Use breathable plate sealers to minimize evaporation while allowing for gas exchange.

Category 2: Reagent and Assay Protocol Issues

Question: The positive and negative controls are not performing consistently between experiments. What should we check?

Answer: Inconsistent control performance points to issues with reagents or the assay protocol itself. Consider the following:

  • Reagent Preparation and Storage: Ensure all reagents are prepared consistently and stored under the recommended conditions. Thaw frozen reagents completely and mix them thoroughly before use. Avoid repeated freeze-thaw cycles.

  • Reagent Lot-to-Lot Variability: If you've recently switched to a new lot of a critical reagent (e.g., serum, detection substrate), it's important to perform a bridging study to ensure it performs similarly to the previous lot.

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant errors. Regularly calibrate your pipettes and use appropriate pipetting techniques.

  • Timing of Assay Steps: Adhere strictly to the incubation times specified in the protocol. Variations in incubation times can lead to inconsistent results.[5]

Question: We are seeing a high background signal in our luminescence-based assay. What could be the cause?

Answer: A high background signal in luminescence assays can obscure the true signal from your samples. Potential causes include:

  • Choice of Microplate: For luminescence assays, white, opaque-bottom plates are recommended to maximize the signal and prevent crosstalk between wells.[6]

  • Reagent Contamination: The luminescent substrate or other reagents may be contaminated. Prepare fresh reagents and re-test.

  • Cellular Stress: Stressed or dying cells can release endogenous enzymes that may react with the assay substrate, leading to a high background. Ensure optimal cell health.

  • Incomplete Cell Lysis: If the assay requires cell lysis, ensure that the lysis buffer is effective and that the incubation time is sufficient to completely lyse the cells.

Quantitative Data Summary

The following table summarizes common sources of experimental variability and their potential quantitative impact on assay results.

Source of VariabilityPotential Quantitative ImpactRecommended Tolerance
Pipetting Error 5-15% variation in final well volume< 2%
Inconsistent Cell Seeding 10-30% variation in signal between replicates< 10% CV for replicates
Edge Effects 20-50% difference in signal (outer vs. inner wells)Minimized by hydration/sealing
Reagent Lot Variation >20% shift in IC50/EC50 values< 15% shift after validation
Incubator Fluctuation 5-25% drift in signal over time± 0.2°C temperature stability

CV: Coefficient of Variation

Experimental Protocol: this compound Kinase Inhibition Assay

This protocol describes a hypothetical cell-based luminescence assay to determine the potency of a compound in inhibiting the "Kinase-X" signaling pathway.

Objective: To measure the IC50 of a test compound on Kinase-X activity in HEK293 cells.

Materials:

  • HEK293 cells stably expressing a luciferase reporter gene downstream of a Kinase-X responsive promoter.

  • Cell culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Test compound and positive control inhibitor (e.g., Staurosporine).

  • Kinase-X activator (e.g., a specific growth factor).

  • Luminescent cell viability reagent.

  • White, opaque-bottom 96-well microplates.

Methodology:

  • Cell Seeding:

    • Harvest HEK293 cells during the exponential growth phase.

    • Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and positive control in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Include vehicle control wells (e.g., 0.1% DMSO).

    • Incubate for 1 hour.

  • Pathway Activation:

    • Add 20 µL of the Kinase-X activator to all wells except the negative control wells.

    • Incubate for 6 hours at 37°C and 5% CO2.

  • Luminescence Detection:

    • Equilibrate the plate and the luminescent cell viability reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Incubate for 10 minutes on a plate shaker to induce cell lysis.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition).

    • Plot the normalized data against the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate a logical troubleshooting workflow and the hypothetical signaling pathway for the this compound assay.

G cluster_0 Troubleshooting Workflow cluster_1 Investigation Steps (High CV) cluster_2 Investigation Steps (Controls) High Variability High Variability Check Replicates CV Check Replicates CV High Variability->Check Replicates CV CV > 15% CV > 15% Check Replicates CV->CV > 15% Check Controls Check Controls CV > 15%->Check Controls No Cell Seeding Cell Seeding CV > 15%->Cell Seeding Yes Inconsistent Controls Inconsistent Controls Check Controls->Inconsistent Controls Review Data Review Data Inconsistent Controls->Review Data No Reagent Prep Reagent Prep Inconsistent Controls->Reagent Prep Yes Pipetting Technique Pipetting Technique Cell Seeding->Pipetting Technique Edge Effects Edge Effects Pipetting Technique->Edge Effects Lot-to-Lot Variation Lot-to-Lot Variation Reagent Prep->Lot-to-Lot Variation Protocol Adherence Protocol Adherence Lot-to-Lot Variation->Protocol Adherence G Activator Activator Receptor Receptor Activator->Receptor Kinase-X Kinase-X Receptor->Kinase-X Substrate Substrate Kinase-X->Substrate Transcription Factor Transcription Factor Substrate->Transcription Factor Reporter Gene Reporter Gene Transcription Factor->Reporter Gene Luminescence Luminescence Reporter Gene->Luminescence This compound Compound This compound Compound This compound Compound->Kinase-X

References

how to prevent II-B08 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of the SHP2 inhibitor, II-B08, to prevent its degradation in solution. By understanding the potential degradation pathways and implementing the recommended procedures, you can ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Action
Loss of compound activity or inconsistent results Degradation of this compound in stock solution or experimental buffer.1. Prepare fresh stock solutions of this compound in anhydrous DMSO. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Protect solutions from light. 4. For aqueous buffers, prepare fresh solutions for each experiment and use them immediately. 5. Evaluate the pH of your experimental buffer; this compound may be more stable at a slightly acidic to neutral pH.
Precipitation of the compound in aqueous buffer Low aqueous solubility of this compound.1. Ensure the final concentration of DMSO is sufficient to maintain solubility, typically between 0.1% and 1%. 2. If precipitation persists, consider using a different solvent system or a formulation aid, but validate its compatibility with your assay.
Discoloration of the solution (e.g., turning yellow or brown) Oxidation of the phenolic hydroxyl group on the indole (B1671886) ring.1. Degas aqueous buffers to remove dissolved oxygen before adding this compound. 2. Consider adding a small amount of an antioxidant, such as ascorbic acid, to your buffer system if compatible with your experimental setup. 3. Store solutions in amber vials or wrap them in foil to protect from light, which can accelerate oxidation.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For experimental purposes, prepare a high-concentration stock solution in anhydrous DMSO.

2. How should I store the solid compound?

The solid form of this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1]

3. How should I store stock solutions of this compound?

Stock solutions in DMSO should be stored at -20°C for long-term storage.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term storage, 4°C is acceptable for a few days.[1]

4. What are the likely causes of this compound degradation in my experiments?

The chemical structure of this compound contains functional groups that are susceptible to degradation:

  • Amide Bond: The amide linkage can undergo hydrolysis, especially in acidic or basic aqueous solutions, leading to the cleavage of the molecule.

  • Phenolic Hydroxyl Group: The phenol (B47542) group on the indole core is prone to oxidation, which can be accelerated by exposure to light, oxygen, and metal ions.

  • Carboxylic Acid: While generally stable, the carboxylic acid group can potentially undergo esterification if alcohols are present in the solvent system under certain conditions.

5. How can I minimize the degradation of this compound in my aqueous experimental buffers?

To minimize degradation in aqueous solutions:

  • Prepare the working solution of this compound in your aqueous buffer immediately before use.

  • Maintain the pH of the buffer in the neutral to slightly acidic range (pH 6-7.5), if your experiment allows.

  • Protect the solution from light by using amber tubes or covering them with foil.

  • Keep the solution on ice if the experiment is lengthy.

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Buffer using HPLC

This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • Autosampler vials

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the 10 mM stock solution to a final concentration of 100 µM in your chosen aqueous buffer. Ensure the final DMSO concentration is low (e.g., 1%) to mimic experimental conditions.

  • Time-Zero Sample (T=0): Immediately after preparing the working solution, transfer an aliquot to an autosampler vial and inject it into the HPLC system. This will serve as your baseline measurement.

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in the dark).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution, transfer to autosampler vials, and inject them into the HPLC.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% FA or TFA

    • Mobile Phase B: Acetonitrile with 0.1% FA or TFA

    • Gradient: Develop a suitable gradient to separate this compound from any potential degradants (e.g., 5% to 95% B over 15 minutes).

    • Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).

    • Data Analysis: Integrate the peak area of this compound at each time point. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

cluster_workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_working Prepare 100 µM Working Solution in Aqueous Buffer prep_stock->prep_working t0_sample Analyze T=0 Sample (HPLC) prep_working->t0_sample incubate Incubate Solution (e.g., 37°C) prep_working->incubate data_analysis Calculate % Remaining vs. T=0 timepoint_samples Collect Samples at Time Points (T=x) incubate->timepoint_samples hplc_analysis Analyze Samples (HPLC) timepoint_samples->hplc_analysis hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability.

cluster_pathway Hypothetical Degradation Pathway of this compound IIB08 This compound C33H27N5O4 hydrolysis Amide Hydrolysis (H2O, acid/base) IIB08->hydrolysis oxidation Oxidation (O2, light) IIB08->oxidation degradant1 Degradant 1 Carboxylic Acid + Amine hydrolysis->degradant1 degradant2 Degradant 2 Oxidized Indole oxidation->degradant2

Caption: Potential degradation pathways of this compound.

cluster_troubleshooting Troubleshooting this compound Degradation start Inconsistent Results or Loss of Activity? check_stock Check Stock Solution: - Age? - Freeze-thaw cycles? start->check_stock check_buffer Check Experimental Buffer: - pH? - Freshly prepared? start->check_buffer check_light Protected from Light? start->check_light prepare_fresh Action: Prepare Fresh Stock Solution in Anhydrous DMSO. Aliquot for storage. check_stock->prepare_fresh use_fresh_buffer Action: Prepare Fresh Buffer for each experiment. Use immediately. check_buffer->use_fresh_buffer protect_light Action: Use Amber Vials or wrap in foil. check_light->protect_light retest Retest Experiment prepare_fresh->retest use_fresh_buffer->retest protect_light->retest

Caption: Decision tree for troubleshooting this compound degradation.

References

Technical Support Center: Addressing Off-Target Effects of Dasatinib in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using the kinase inhibitor Dasatinib (B193332). This guide provides troubleshooting advice and detailed protocols to help you identify, validate, and mitigate potential off-target effects of Dasatinib in your experiments, ensuring the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a phenotype in my cells after Dasatinib treatment. How can I be sure it's an on-target effect?

A1: Attributing a phenotype solely to the intended target of a multi-kinase inhibitor like Dasatinib requires rigorous validation. An observed effect could result from inhibition of its primary target (BCR-ABL), known off-targets (like SRC family kinases), or previously uncharacterized off-targets. To confirm the effect is on-target, a combination of control experiments is recommended. These include performing a dose-response curve, using a structurally unrelated inhibitor targeting the same primary kinase, and conducting genetic knockdown or knockout of the intended target.[1]

Q2: What are the known primary and off-targets of Dasatinib?

A2: Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the primary oncogenic driver in Chronic Myeloid Leukemia (CML).[2][3] However, it is also known to potently inhibit other kinases, including the SRC family kinases (SRC, LCK, LYN, FYN), c-KIT, PDGFRβ, and Ephrin receptors (EPHA2).[4][5] This polypharmacology contributes to both its therapeutic efficacy in certain contexts and potential off-target effects in others.[2][4]

Q3: At what concentration should I use Dasatinib to minimize off-target effects?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration that elicits the desired on-target phenotype. Performing a dose-response experiment is the first critical step to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system. Dasatinib typically inhibits its primary targets in the low nanomolar range. Higher concentrations increase the likelihood of engaging a wider range of off-target kinases.

Q4: My results with Dasatinib are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors. Off-target effects are a primary suspect, potentially leading to paradoxical pathway activation. Other possibilities include inhibitor instability, compound solubility issues in your media, or biological variability between cell batches. Verifying target engagement at your working concentration (e.g., via Western blot for a downstream substrate) and employing proper controls are essential troubleshooting steps.

Q5: What are the best experimental controls to validate that my observed phenotype is due to the inhibition of a specific kinase?

A5: The gold standard for validating an on-target effect is a genetic approach. Using CRISPR/Cas9 to knock out the intended target gene is a definitive way to test if the drug's effect is target-dependent. If the phenotype is lost in the knockout cells, it strongly suggests an on-target mechanism. Another powerful control is a "rescue" experiment, where a drug-resistant mutant of the target kinase is overexpressed. If this mutant reverses the effect of Dasatinib, it provides strong evidence for on-target action. Additionally, using a structurally different inhibitor for the same target can help rule out off-target effects specific to Dasatinib's chemical scaffold.

Data Presentation: Kinase Selectivity Profile of Dasatinib

The following table summarizes the binding affinities (Kd) of Dasatinib for its primary targets and a selection of key off-target kinases, as determined by broad kinome screening. Lower Kd values indicate a stronger binding affinity. This data is crucial for designing experiments with maximal on-target specificity by using concentrations that are potent for your target of interest but significantly lower than the Kd for known off-targets.

Kinase Target Gene Symbol Kinase Family Dissociation Constant (Kd) in nM
Primary Targets
ABL1ABL1Tyrosine Kinase0.8
SRCSRCTyrosine Kinase0.5
LCKLCKTyrosine Kinase1.1
LYNLYNTyrosine Kinase1.1
YES1YES1Tyrosine Kinase0.8
Key Off-Targets
c-KITKITTyrosine Kinase4
PDGFRβPDGFRBTyrosine Kinase28
EPHA2EPHA2Tyrosine Kinase30
p38αMAPK14CMGC320
MEK1MAP2K1STE>10,000

Note: The Kd values are compiled from various sources and may exhibit variations depending on the specific assay conditions.

Experimental Protocols

Here are detailed protocols for key experiments to investigate and validate the on-target and off-target effects of Dasatinib.

Protocol 1: Target Validation using CRISPR/Cas9 Knockout

Objective: To determine if the biological effect of Dasatinib is dependent on its intended target.

Methodology:

  • sgRNA Design: Design at least two different single guide RNAs (sgRNAs) targeting early exons of your gene of interest to maximize the probability of generating a functional knockout.

  • Vector Cloning: Clone the designed sgRNAs into a suitable vector that also expresses a Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).

  • Transfection: Transfect the target cell line with the sgRNA/Cas9 plasmid using a high-efficiency transfection reagent.

  • Selection and Clonal Isolation: 48 hours post-transfection, apply selection pressure (e.g., with puromycin) to eliminate untransfected cells. After selection, seed the cells at a very low density in 96-well plates to isolate single-cell clones.

  • Knockout Validation: Expand the single-cell clones and validate the gene knockout at the genomic level by Sanger sequencing of the targeted locus and at the protein level by Western blot.

  • Phenotypic Assay: Once knockout is confirmed, treat both the knockout cell line and the parental (wild-type) cell line with a dose-response of Dasatinib.

  • Data Analysis: Compare the dose-response curves. If the knockout cells are resistant to Dasatinib compared to the wild-type cells, it strongly supports an on-target mechanism.

Protocol 2: Assessing Kinase Selectivity via Western Blotting

Objective: To determine if Dasatinib is inhibiting off-target signaling pathways at the concentrations used in your experiments.

Methodology:

  • Cell Treatment: Plate your cells and treat them with a range of Dasatinib concentrations, including your working concentration and 10-fold higher and lower concentrations. Include a vehicle-only (e.g., DMSO) control.

  • Protein Lysis: After the desired treatment duration, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated form of your target's downstream substrate (to confirm on-target engagement) and against phosphorylated substrates of potential off-target kinases (e.g., phospho-STAT3, phospho-AKT). Also, probe for the total protein levels of these kinases as a loading control.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities. A decrease in the phosphorylation of a known off-target's substrate in a dose-dependent manner suggests that Dasatinib is inhibiting that kinase at the concentrations tested.

Protocol 3: Chemical Proteomics for Unbiased Target Identification

Objective: To identify the full spectrum of protein targets of Dasatinib in a cellular context.

Methodology:

  • Affinity Matrix Preparation: Synthesize a Dasatinib analog containing a linker arm that can be immobilized on a solid support (e.g., sepharose beads).

  • Cell Lysis and Incubation: Prepare a native cell lysate from your experimental cell line. Incubate the lysate with the Dasatinib-conjugated beads to allow for the binding of target proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a denaturing buffer or by competing with an excess of free Dasatinib.

  • Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the MS/MS data using a protein database search algorithm. Proteins that are significantly enriched in the Dasatinib pulldown compared to a control bead pulldown are considered potential targets.

Visualizations

Signaling Pathways of Dasatinib

Dasatinib_Pathways dasatinib Dasatinib bcr_abl BCR-ABL dasatinib->bcr_abl src_family SRC Family Kinases (SRC, LCK, LYN, FYN) dasatinib->src_family c_kit c-KIT dasatinib->c_kit pdgfrb PDGFRβ dasatinib->pdgfrb epha2 EPHA2 dasatinib->epha2 proliferation Cell Proliferation & Survival bcr_abl->proliferation On-Target Effect src_family->proliferation On-Target Effect off_target_phenotype Potential Off-Target Phenotypes c_kit->off_target_phenotype Off-Target Effects pdgfrb->off_target_phenotype Off-Target Effects epha2->off_target_phenotype Off-Target Effects

Caption: On- and off-target signaling pathways of Dasatinib.

Experimental Workflow for Off-Target Validation

Off_Target_Workflow start Observe Phenotype with Dasatinib Treatment dose_response 1. Perform Dose-Response Curve (Determine IC50) start->dose_response controls 2. Use Experimental Controls dose_response->controls crispr 2a. CRISPR/Cas9 Knockout of Target Gene controls->crispr rescue 2b. Rescue with Drug-Resistant Mutant controls->rescue alt_inhibitor 2c. Use Structurally Different Inhibitor controls->alt_inhibitor profiling 3. Unbiased Profiling (Optional) controls->profiling conclusion Conclusion: On-Target vs. Off-Target Effect crispr->conclusion rescue->conclusion alt_inhibitor->conclusion kinome_scan 3a. Kinome Scan profiling->kinome_scan chem_proteomics 3b. Chemical Proteomics profiling->chem_proteomics kinome_scan->conclusion chem_proteomics->conclusion

Caption: Experimental workflow for validating off-target effects.

Troubleshooting Logic for Experimental Outcomes

Troubleshooting_Logic q1 Does CRISPR knockout of the target gene abolish the phenotype? a1_yes Likely On-Target Effect q1->a1_yes Yes q2 Does a structurally different inhibitor of the same target recapitulate the phenotype? q1->q2 No a2_yes Likely On-Target Effect q2->a2_yes Yes a2_no Likely Off-Target Effect of Dasatinib q2->a2_no No

Caption: Decision tree for troubleshooting experimental outcomes.

References

Technical Support Center: Improving the Efficacy of II-B08 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of II-B08, a cell-permeable SHP2 inhibitor, in their cell-based assays.

Troubleshooting Guide

Researchers may encounter several issues when using this compound. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no inhibitory activity of this compound Compound Precipitation: this compound may have limited solubility in aqueous cell culture media, leading to precipitation and a lower effective concentration.- Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO. - When diluting into culture media, add the stock solution to the media dropwise while vortexing to ensure rapid and even distribution. - Avoid repeated freeze-thaw cycles of the stock solution. - Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh, more dilute stock solution.
Incorrect Compound Concentration: The IC50 of this compound for SHP2 is 5.5 µM. Ineffective concentrations may be used.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. Start with a concentration range around the known IC50.
Cell Line Insensitivity: Some cell lines may be less dependent on the SHP2 signaling pathway for survival and proliferation.- Confirm that your cell line of interest expresses SHP2 and that the pathway is active. - Consider using a positive control cell line known to be sensitive to SHP2 inhibition.
Degradation of this compound: The compound may be unstable under certain experimental conditions.- Prepare fresh working solutions of this compound for each experiment from a frozen stock. - Minimize the exposure of the compound to light and elevated temperatures.
Inconsistent results between experiments Variability in Compound Preparation: Inconsistent preparation of this compound solutions can lead to variable effective concentrations.- Standardize the protocol for preparing and diluting this compound. - Ensure the same source and lot of this compound are used for a series of related experiments.
Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect cellular responses.- Maintain consistent cell culture practices, including seeding density and passage number. - Be aware that components in serum can sometimes interfere with compound activity.
Observed off-target effects Inhibition of other kinases: Active site-targeting SHP2 inhibitors, including this compound, have been shown to have off-target effects on other kinases, such as Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3]- Validate SHP2 Inhibition: Use a specific downstream readout of SHP2 activity, such as the phosphorylation of ERK1/2, to confirm on-target engagement. - Counter-screen for off-target effects: If your experimental system expresses PDGFRβ, consider performing a counter-assay to assess the effect of this compound on its activity. - Use a secondary SHP2 inhibitor: To confirm that the observed phenotype is due to SHP2 inhibition, consider using a structurally different SHP2 inhibitor as a validation tool.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).

Q2: How can I avoid precipitation of this compound when I add it to my cell culture medium?

A2: To minimize precipitation, add the DMSO stock solution of this compound dropwise to your pre-warmed cell culture medium while gently vortexing or swirling the tube. This ensures rapid and uniform distribution of the compound. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q3: My cells are not responding to this compound treatment. What should I do?

A3: First, verify the concentration of this compound you are using. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line. The reported IC50 for this compound is 5.5 µM.[4] Second, confirm that the SHP2 signaling pathway is active and important for the phenotype you are measuring in your cell line. You can do this by assessing the basal phosphorylation level of ERK1/2, a downstream target of SHP2.

Q4: I am observing effects that may not be related to SHP2 inhibition. How can I check for off-target effects of this compound?

A4: this compound has been reported to have off-target effects on PDGFRβ.[1] To confirm that the observed effects are due to SHP2 inhibition, you should:

  • Confirm on-target engagement: Measure the phosphorylation status of ERK1/2, a downstream effector of SHP2. A decrease in phospho-ERK1/2 levels upon this compound treatment would indicate on-target activity.

  • Use a rescue experiment: If possible, overexpress a constitutively active form of a downstream effector of SHP2 to see if it rescues the phenotype induced by this compound.

  • Use a different SHP2 inhibitor: Compare the effects of this compound with another structurally distinct SHP2 inhibitor.

Q5: How should I validate that this compound is inhibiting SHP2 in my cell-based assay?

A5: The most common method to validate SHP2 inhibition is to measure the phosphorylation status of its downstream effector, ERK1/2, by Western blotting. Inhibition of SHP2 activity by this compound should lead to a decrease in the levels of phosphorylated ERK1/2 (p-ERK1/2) without affecting the total ERK1/2 levels.

Experimental Protocols

Protocol 1: Western Blot for Assessing ERK1/2 Phosphorylation

This protocol describes how to validate the inhibitory effect of this compound on the SHP2 signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each treatment condition.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates SHP2->Ras promotes activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription IIB08 This compound IIB08->SHP2 inhibits

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound stock solution in DMSO C Treat cells with this compound (or vehicle control) A->C B Culture cells to desired confluency B->C D Lyse cells and quantify protein C->D E Perform Western blot for p-ERK and Total ERK D->E F Analyze results and assess SHP2 inhibition E->F

Caption: Experimental workflow for validating this compound activity.

References

Technical Support Center: Navigating In Vivo Studies with II-B08

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SHP2 inhibitor, II-B08. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a reversible and noncompetitive inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[2] By inhibiting SHP2, this compound can block growth factor-stimulated ERK1/2 activation and the proliferation of hematopoietic progenitors, making it a compound of interest for anticancer and antileukemia research.

Q2: What are the known off-target effects of this compound?

A2: Preclinical studies have shown that this compound can exhibit off-target effects. Specifically, it has been reported to inhibit the ligand-evoked activation and trans-phosphorylation of the platelet-derived growth factor receptor β (PDGFRβ) in a cellular context. It is important to consider these off-target activities when interpreting experimental results.

Q3: Are there general off-target effects associated with SHP2 inhibitors that I should be aware of?

A3: Yes, recent studies have revealed that some allosteric SHP2 inhibitors can accumulate in the lysosome and inhibit autophagic flux in an SHP2-independent manner.[3] This off-target inhibition of autophagy may contribute to the antitumor activity of these compounds.[3] Researchers should consider evaluating autophagy markers in their in vivo models to understand the complete mechanism of action of the inhibitor they are using.

Q4: What are the common challenges in formulating this compound for in vivo administration?

A4: Like many small molecule inhibitors, this compound may present formulation challenges. It is soluble in DMSO, but this may not be ideal for all in vivo applications due to potential toxicity. The development of a stable, biocompatible formulation with good bioavailability is a critical step. Early attempts at developing SHP2 inhibitors targeting the catalytic site were often hampered by low cell permeability and poor bioavailability.[] While this compound is an active site-targeting inhibitor, researchers should carefully consider the formulation to ensure adequate exposure in animal models.

Q5: What are the expected toxicities associated with SHP2 inhibition in vivo?

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Lack of in vivo efficacy Poor bioavailability of this compound.- Optimize the formulation and delivery route. Consider using solubility enhancers or alternative vehicle solutions. - Perform pharmacokinetic studies to determine the plasma and tumor concentrations of this compound.
Inappropriate dosing regimen.- Conduct a dose-response study to find the optimal dose and schedule. - Correlate the dosing regimen with pharmacodynamic markers (e.g., pERK levels in the tumor) to ensure target engagement.
Tumor model is resistant to SHP2 inhibition.- Confirm the dependence of your tumor model on the SHP2 pathway in vitro before moving to in vivo studies. - Consider combination therapies, as some tumors with specific mutations (e.g., NRAS) can be resistant to SHP2 inhibitors alone.
Unexpected Toxicity Off-target effects.- Reduce the dose of this compound. - Investigate potential off-target effects, such as inhibition of PDGFRβ or autophagy, in your model system. - Monitor for common signs of toxicity in animal models (weight loss, behavioral changes) and perform histopathological analysis of major organs.
Vehicle-related toxicity.- Run a vehicle-only control group to assess the toxicity of the formulation. - If using DMSO, ensure the final concentration is within the tolerated limits for the animal model.
Inconsistent Results Variability in drug preparation and administration.- Prepare fresh formulations for each experiment and ensure complete solubilization. - Standardize the administration technique (e.g., gavage, intraperitoneal injection) to minimize variability.
Animal model variability.- Use age- and weight-matched animals. - Ensure consistent tumor implantation and monitor tumor growth uniformly across all groups.

Data Summary

While specific in vivo pharmacokinetic and toxicity data for this compound are limited in publicly available literature, the following tables provide representative data from other well-characterized SHP2 inhibitors, SHP099 and TNO-155, to serve as a reference for designing in vivo studies.

Table 1: Representative Pharmacokinetic Parameters of SHP2 Inhibitors in Preclinical Species

Compound Species Dose & Route Cmax (µM) Half-life (h) Oral Bioavailability (%)
TNO-155 MouseOralData not specified278
RatOralData not specified8100
DogOralData not specified9>100
MonkeyOralData not specified960
P9 (SHP2 Degrader) Mouse25 mg/kg IP1.2 ± 0.13.7 ± 0.7Not Applicable
Mouse50 mg/kg IP2.5 ± 0.23.0 ± 0.5Not Applicable

Source: Adapted from preclinical data on TNO-155 and P9. It is important to note that these values are for different compounds and may not be directly extrapolated to this compound.

Table 2: Representative In Vivo Efficacy Studies of SHP2 Inhibitors

Compound Cancer Model Animal Model Dosing Regimen Outcome
SHP099 CT-26 Colon Cancer XenograftSyngeneic MiceNot specifiedSignificantly decreased tumor burden in immunocompetent mice.
RMC-4550 Myeloproliferative NeoplasmMouse Model10 or 30 mg/kg, once dailyAntagonized the MPN phenotype and reduced organomegaly.
TNO-155 ALK-F1174L Neuroblastoma XenograftZebrafishSubmersionSignificantly reduced tumor growth in combination with ALK inhibitors.
ALK-F1174L Neuroblastoma XenograftMice20 mg/kg, twice dailyNo drug-related toxicities observed.

Source: Compiled from various preclinical studies. This table illustrates the range of models and dosing schedules used for evaluating SHP2 inhibitors.

Experimental Protocols

Protocol 1: General Workflow for an In Vivo Efficacy Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.

  • Cell Culture and Tumor Implantation:

    • Culture the desired cancer cell line under standard conditions.

    • Harvest and resuspend the cells in an appropriate medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

  • Tumor Growth Monitoring and Animal Grouping:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Formulation and Administration:

    • Prepare the this compound formulation. A common starting point is to dissolve the compound in DMSO and then dilute it with a vehicle such as a mixture of PEG300, Tween 80, and saline.

    • Administer the drug to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group should receive the vehicle only.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers like pERK, histopathology).

  • Data Analysis:

    • Plot tumor growth curves for each group.

    • Perform statistical analysis to determine the significance of any anti-tumor effects.

Protocol 2: Acute Toxicity Study

This protocol provides a basic framework for an acute toxicity study to determine the MTD of this compound.

  • Animal Selection and Acclimatization:

    • Use healthy, young adult mice of a single strain.

    • Allow the animals to acclimatize to the laboratory conditions for at least one week.

  • Dose Selection and Administration:

    • Select a range of doses based on in vitro cytotoxicity data and information from related compounds.

    • Administer a single dose of this compound to different groups of animals. Include a vehicle control group.

  • Clinical Observation:

    • Monitor the animals closely for the first few hours after dosing and then daily for 14-21 days.

    • Record any clinical signs of toxicity, such as changes in behavior, posture, breathing, and skin/fur appearance.

    • Measure body weight daily.

  • Pathological Examination:

    • At the end of the observation period, euthanize all animals.

    • Perform a gross necropsy on all animals.

    • Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.

  • MTD Determination:

    • The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Visualizations

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomize into Groups Tumor_Monitoring->Randomization Drug_Administration 6. Administer this compound / Vehicle Randomization->Drug_Administration Efficacy_Assessment 7. Measure Tumor Volume & Body Weight Drug_Administration->Efficacy_Assessment Endpoint 8. Endpoint: Euthanasia & Tumor Excision Efficacy_Assessment->Endpoint PD_Analysis 9. Pharmacodynamic Analysis (pERK) Endpoint->PD_Analysis Data_Analysis 10. Statistical Analysis PD_Analysis->Data_Analysis

Caption: A typical experimental workflow for an in vivo efficacy study.

Troubleshooting_Logic Start Lack of In Vivo Efficacy? Check_PK Is Drug Exposure Sufficient? Start->Check_PK Check_PD Is Target Engaged (e.g., pERK decreased)? Check_PK->Check_PD Yes Optimize_Formulation Optimize Formulation/Dose Check_PK->Optimize_Formulation No Check_Model Is the Model SHP2-Dependent? Check_PD->Check_Model Yes Increase_Dose Increase Dose/Frequency Check_PD->Increase_Dose No Re-evaluate_Model Re-evaluate In Vitro Model Sensitivity Check_Model->Re-evaluate_Model No Consider_Combination Consider Combination Therapy Check_Model->Consider_Combination Yes

Caption: Troubleshooting logic for lack of in vivo efficacy.

References

Technical Support Center: Minimizing II-B08 Toxicity in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound II-B08 is limited in publicly available scientific literature. This guide focuses on the known mechanisms and toxicities associated with its class of molecules—SHP2 (Src homology 2-containing protein tyrosine phosphatase-2) inhibitors—to provide a relevant and scientifically grounded resource for researchers. This compound is an active site-targeting SHP2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound and other SHP2 inhibitors?

A1: this compound and other SHP2 inhibitors are designed to block the catalytic activity of the SHP2 phosphatase. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). Its primary role is to activate the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is essential for cell proliferation and survival. By inhibiting SHP2, these compounds aim to suppress this pathway in cancer cells that are dependent on it for growth.

Q2: Why do SHP2 inhibitors like this compound show toxicity in non-cancerous cells?

A2: The SHP2-MAPK pathway is not exclusive to cancer cells; it is a fundamental signaling cascade required for normal physiological processes in many tissues, including cell growth, differentiation, and survival.[1] Complete inhibition of this pathway can therefore interfere with the normal function of healthy cells, leading to on-target toxicity. Additionally, some toxicities may arise from off-target effects, where the inhibitor interacts with other cellular proteins.

Q3: What are the known off-target effects of SHP2 inhibitors?

A3: Research has identified several off-target effects.

  • PDGFRβ Inhibition: Active site-targeting SHP2 inhibitors, including this compound, have been shown to inhibit the ligand-induced activation and trans-phosphorylation of the Platelet-Derived Growth Factor Receptor β (PDGFRβ).[2][3] This off-target activity occurs within the cellular context and can disrupt normal signaling downstream of PDGF.[2][3]

  • Autophagy Inhibition: Some allosteric SHP2 inhibitors have been found to accumulate in lysosomes, leading to a blockage of autophagic flux in a manner that is independent of SHP2 itself. This occurs because the inhibitors' localization to the lysosome is dependent on the acidic pH of the organelle.

Q4: What are the common toxicities observed in clinical trials of SHP2 inhibitors?

A4: Clinical trials of various oral SHP2 inhibitors have reported several common treatment-related adverse events. These are generally consistent with the on-target effects of SHP2 inhibition and include peripheral edema (swelling), diarrhea, fatigue, and increased blood creatine (B1669601) phosphokinase. Hematological toxicities such as thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) have also been observed as grade 3 or higher adverse events.

Troubleshooting Guide

Problem 1: I am observing significant cytotoxicity in my non-cancerous control cell line after treatment with this compound.

Possible Cause Troubleshooting Step
On-Target Toxicity The cell line may be highly dependent on the MAPK pathway for survival. Action: Perform a dose-response curve to determine the IC50. Try using the lowest effective concentration that inhibits pERK in your cancer cell line while minimizing toxicity in the non-cancerous line.
Off-Target PDGFRβ Inhibition Your non-cancerous cell line might rely on PDGFRβ signaling. Action: Check for expression of PDGFRβ in your cell line. Use the Western blot protocol below to assess the phosphorylation status of PDGFRβ with and without the inhibitor.
Off-Target Autophagy Blockade Although more associated with allosteric inhibitors, this could be a contributing factor. Action: Assess markers of autophagy flux (e.g., LC3-II accumulation, p62 levels) via Western blot to see if autophagy is being inhibited.
Incorrect Dosing/Solvent Issues High concentrations of the drug or its solvent (e.g., DMSO) can be toxic. Action: Verify your calculations and ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control.

Problem 2: My in vivo experiment with a SHP2 inhibitor is showing systemic toxicity (e.g., edema, weight loss) in the animal model.

Possible Cause Troubleshooting Step
On-Target Systemic Effects SHP2 is vital for normal physiology, and its systemic inhibition can lead to toxicities like edema, as seen in clinical trials. Action: Consider reducing the dose or changing the dosing schedule (e.g., intermittent dosing instead of daily). Monitor animal health closely (daily weight, physical signs).
Compound Bioavailability The compound's pharmacokinetic properties may lead to high exposure in sensitive tissues. Action: If possible, perform pharmacokinetic analysis to determine the compound's concentration in plasma over time. This can help optimize the dosing regimen.
Off-Target Effects The inhibitor may be affecting other kinases or pathways in vivo. Action: It is difficult to assess this directly in vivo. Review literature for known off-target effects of the specific inhibitor class. If toxicity is severe, consider switching to a more selective SHP2 inhibitor if available.

Data Presentation: Toxicity of SHP2 Inhibitors in Non-Cancerous Cells

Disclaimer: Comprehensive quantitative data on the toxicity of SHP2 inhibitors in a wide range of non-cancerous cell lines is limited in published literature. The following table is compiled from available data and serves as an example.

CompoundCompound TypeNon-Cancerous Cell TypeAssayEndpointResultCitation
SHP099Allosteric InhibitorHuman Peripheral Blood Mononuclear Cells (PBMCs)Viability AssayCell ViabilityDid not affect viability
SHP099Allosteric InhibitorMurine CD8+ T-cellsViability AssayCell ViabilityDid not affect viability
PHPS1Catalytic Site InhibitorNormal Epithelial CellsNot SpecifiedCytotoxicityNot toxic

Experimental Protocols

Protocol: Western Blot for pERK, total ERK, and pPDGFRβ

This protocol allows for the assessment of both on-target (pERK inhibition) and a known off-target (pPDGFRβ inhibition) effect of this compound.

1. Sample Preparation and Cell Lysis: a. Plate non-cancerous cells (e.g., NIH-3T3 fibroblasts which express PDGFRβ) and your cancer cell line of interest in 6-well plates. Grow to 70-80% confluency. b. Serum starve the cells for 12-24 hours in a serum-free medium to reduce basal pathway activation. c. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 2-4 hours. d. For PDGFRβ analysis, stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes before lysis. For ERK analysis, stimulate with an appropriate growth factor for your cell type (e.g., EGF or FGF) for 10 minutes. e. After treatment, immediately place plates on ice and wash cells twice with ice-cold PBS. f. Lyse cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. g. Scrape the cells, transfer the lysate to pre-chilled microcentrifuge tubes, and incubate on ice for 30 minutes. h. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to new tubes. i. Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer: a. Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load samples onto a 4-20% precast polyacrylamide gel and run at 100-120V. c. Transfer separated proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk for blocking when detecting phosphoproteins.

3. Antibody Incubation: a. Incubate the membrane overnight at 4°C with gentle shaking with one of the following primary antibodies diluted in 5% BSA/TBST:

  • Anti-phospho-ERK1/2 (Thr202/Tyr204)
  • Anti-phospho-PDGFRβ (e.g., Tyr751 or Tyr857) b. Wash the membrane three times for 5-10 minutes each with TBST. c. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again three times with TBST.

4. Detection and Re-probing: a. Prepare and add ECL substrate to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. To analyze total protein levels, strip the membrane using a mild stripping buffer. d. Block the stripped membrane again and re-probe with an antibody for total ERK or total PDGFRβ. A loading control like β-actin or GAPDH should also be probed. e. Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 PDGFRB PDGFRβ GRB2_SOS GRB2-SOS RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation Proliferation Gene Expression (Proliferation, Survival) pERK->Proliferation Translocates & Regulates SHP2->GRB2_SOS Promotes complex formation II_B08 This compound II_B08->PDGFRB Inhibits (Off-Target) II_B08->SHP2 Inhibits (On-Target) Lysosome Lysosome (Autophagy Blockade) Allosteric_Inhibitor Allosteric Inhibitors Allosteric_Inhibitor->Lysosome Accumulates & Inhibits (Off-Target)

Caption: SHP2 signaling pathway and points of inhibition.

Troubleshooting_Workflow start Start: High Toxicity in Non-Cancerous Cells check_dose Is dose & solvent concentration correct and non-toxic? start->check_dose dose_yes Yes check_dose->dose_yes   dose_no No check_dose->dose_no   check_on_target Assess On-Target Effect: Measure pERK inhibition in cancer vs. non-cancer cells. dose_yes->check_on_target correct_dose Correct Dose/Solvent. Re-run Experiment. dose_no->correct_dose is_selective Is there a selective window (pERK inhibition in cancer cells with minimal toxicity in normal)? check_on_target->is_selective selective_yes Yes is_selective->selective_yes   selective_no No is_selective->selective_no   optimize_dose Optimize Dose: Use lowest effective concentration. selective_yes->optimize_dose check_off_target Assess Off-Target Effect: Measure pPDGFRβ inhibition. selective_no->check_off_target is_pdgfr_inhibited Is pPDGFRβ inhibited? check_off_target->is_pdgfr_inhibited pdgfr_yes Yes is_pdgfr_inhibited->pdgfr_yes   pdgfr_no No is_pdgfr_inhibited->pdgfr_no   conclusion_off_target Conclusion: Toxicity is likely mediated by off-target PDGFRβ inhibition. pdgfr_yes->conclusion_off_target conclusion_on_target Conclusion: Toxicity is likely mediated by on-target MAPK pathway inhibition. pdgfr_no->conclusion_on_target

Caption: Workflow for troubleshooting this compound toxicity.

References

best practices for long-term storage of II-B08

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of the hypothetical small molecule research compound, II-B08. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Compound this compound as a solid?

A1: For long-term stability, solid Compound this compound should be stored in a cool, dark, and dry environment.[1] The optimal temperature depends on the compound's inherent stability, but general recommendations are either controlled room temperature (15–25°C) or refrigerated (2–8°C).[2][3] For maximal protection against degradation, storage in a desiccator with an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative and moisture-related degradation.[2] Always refer to the Certificate of Analysis (CofA) for any product-specific storage instructions.[4]

Q2: How should I store Compound this compound once it is in solution?

A2: Solutions of Compound this compound are generally less stable than the solid form and require colder storage to minimize degradation. Frozen storage at -20°C or -80°C is highly recommended for long-term preservation. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation, aggregation, or precipitation.

Q3: What type of container is best for storing Compound this compound?

A3: The choice of container is critical for preventing contamination and degradation. For solid this compound, glass vials are ideal, especially if the compound is volatile, as they provide an airtight seal. For solutions, especially aqueous-based, plastic tubes can be suitable. If using plastic, ensure it is compatible with the solvent used to dissolve this compound. For high-throughput applications, deep well plates with appropriate sealing methods can be used.

Q4: How does exposure to light and air affect the stability of this compound?

A4: Exposure to light, oxygen, and moisture can significantly accelerate the degradation of sensitive small molecules. Photosensitive compounds can undergo photodegradation, leading to loss of potency or the formation of impurities. Oxidation can also occur in the presence of air. Therefore, it is best practice to store this compound in amber or opaque containers and, for highly sensitive batches, under an inert atmosphere.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate observed in a thawed solution of this compound. The compound may have low solubility in the chosen solvent at low temperatures, or the concentration may be too high.Gently warm the solution and vortex to redissolve the precipitate. For future use, consider storing at a lower concentration or in a different solvent.
Loss of biological activity in an experiment. The compound may have degraded during storage or handling. The compound may have adsorbed to the storage container's surface.Perform an analytical check (e.g., HPLC) to confirm the purity and concentration. If degradation is confirmed, use a fresh stock. To minimize adsorption, consider using low-adhesion tubes.
Inconsistent experimental results between different aliquots. Incomplete dissolution when preparing the stock solution. Uneven evaporation from different aliquots.Ensure the compound is fully dissolved when making the stock solution. Use tightly sealed vials and store them consistently.
Color change or cloudiness observed in solid this compound. The compound is likely degrading.Do not use the compound. Dispose of it according to your institution's safety guidelines and obtain a fresh batch.

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of this compound
  • Preparation: Before opening the vial, centrifuge it to ensure all the powder is at the bottom.

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is known to be stable and soluble (e.g., DMSO, ethanol). Ensure the solvent is compatible with downstream experiments.

  • Dissolution: For quantities of 10 mg or less, add the solvent directly to the vial. For larger amounts, weigh out the desired quantity. Ensure complete dissolution by vortexing or gentle warming.

  • Sterilization (Optional): If a sterile solution is required, filter it through a 0.22 µm filter.

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol for a Basic Stability Assessment of this compound

This protocol outlines a simple experiment to assess the stability of this compound under different storage conditions.

  • Sample Preparation: Prepare multiple identical samples of this compound in a chosen solvent and container type.

  • Initial Analysis (Time 0): Analyze one sample immediately for purity and concentration using a suitable analytical method like HPLC. This will serve as your baseline.

  • Storage Conditions: Store the remaining samples under different conditions to be tested (e.g., Room Temperature, 4°C, -20°C, exposure to light).

  • Time Points: Pull samples from each storage condition at predetermined time points (e.g., 1 week, 1 month, 3 months).

  • Analysis: Analyze the pulled samples using the same analytical method as the initial analysis.

  • Data Comparison: Compare the purity and concentration of the stored samples to the baseline to determine the extent of degradation under each condition.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_use Experimental Use prep1 Weigh Solid this compound prep2 Dissolve in Anhydrous Solvent prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 prep4 Aliquot into Single-Use Vials prep3->prep4 storage1 Store at -20°C or -80°C prep4->storage1 storage2 Protect from Light storage1->storage2 use1 Thaw a Single Aliquot storage2->use1 use2 Use in Experiment use1->use2 use3 Discard Unused Portion use2->use3

Caption: Recommended workflow for preparing and storing solutions of Compound this compound.

troubleshooting_flow start Inconsistent Experimental Results check_purity Check Purity/Concentration (e.g., HPLC) start->check_purity is_degraded Is Compound Degraded? check_purity->is_degraded fresh_stock Use Fresh Stock Aliquot is_degraded->fresh_stock Yes check_protocol Review Experimental Protocol is_degraded->check_protocol No end Problem Resolved fresh_stock->end check_storage Review Storage & Handling Procedures check_protocol->check_storage check_storage->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

interpreting unexpected results with II-B08 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel therapeutic agent, II-B08.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of this compound in our in vitro cell line models. What are the possible reasons?

A1: Several factors could contribute to lower-than-expected efficacy. Consider the following:

  • Cell Line Specificity: The targeted pathway of this compound may not be a primary driver of proliferation or survival in your chosen cell line. It is crucial to have characterized the genomic and proteomic landscape of your models to ensure they are appropriate for the mechanism of action of this compound.

  • Compound Stability and Potency: Verify the integrity and concentration of your this compound stock. Improper storage or handling can lead to degradation. We recommend performing a dose-response curve with each new batch to confirm its IC50 value.

  • Assay Conditions: The confluence of your cell cultures, the duration of treatment, and the specific assay used can all impact the observed efficacy. Refer to the detailed experimental protocols for recommended parameters.

  • Off-Target Effects: In some systems, compensatory signaling pathways may be activated, leading to resistance. Consider exploring combination therapies to overcome this.

Q2: Our in vivo studies are showing unexpected toxicity or adverse events not predicted by our in vitro data. How should we proceed?

A2: Discrepancies between in vitro and in vivo results are not uncommon. Here are some steps to troubleshoot:

  • Pharmacokinetics/Pharmacodynamics (PK/PD) Analysis: It is essential to characterize the PK/PD profile of this compound in your animal model. Suboptimal exposure or rapid clearance could lead to a lack of efficacy, while excessive exposure could result in toxicity.

  • Metabolite Profiling: The metabolic byproducts of this compound in vivo might have different activity or toxicity profiles.

  • Off-Target In Vivo Effects: this compound may interact with targets present in a complex biological system that are absent in simplified in vitro models. A thorough review of the literature for the target class can provide clues.

  • Histopathology: Conduct a comprehensive histopathological analysis of major organs to identify any tissue-specific toxicities.

Q3: We are observing variability in our results between experimental replicates. What are the common sources of variability?

A3: Consistency is key in experimental biology. To minimize variability:

  • Standardize Protocols: Ensure all researchers are following the exact same experimental protocols.

  • Cell Culture Maintenance: Maintain consistent cell passage numbers and monitor for any signs of contamination or genetic drift.

  • Reagent Quality: Use high-quality, validated reagents and prepare fresh solutions as needed.

  • Instrument Calibration: Regularly calibrate all instruments, such as plate readers and microscopes.

Troubleshooting Guides

Unexpected In Vitro Results
Observed Issue Potential Cause Recommended Action
Complete lack of cell death at high concentrations Cell line is resistant to the mechanism of action of this compound.Confirm target expression and pathway dependency in the cell line. Test in a known sensitive cell line as a positive control.
Compound has degraded.Verify compound integrity via analytical methods (e.g., HPLC-MS). Use a fresh stock.
Incorrect assay endpoint.Ensure the assay measures the expected outcome (e.g., apoptosis vs. senescence).
High background signal in cellular assays Reagent incompatibility.Check for interference of this compound with the assay reagents (e.g., autofluorescence).
Cell stress or death due to other factors.Optimize cell seeding density and handling procedures.
Inconsistent dose-response curves Pipetting errors.Use calibrated pipettes and proper technique.
Edge effects on assay plates.Avoid using the outer wells of the plate or fill them with media only.
Cell clumping.Ensure a single-cell suspension before plating.
Unexpected In Vivo Results
Observed Issue Potential Cause Recommended Action
Rapid tumor growth despite treatment Insufficient drug exposure at the tumor site.Perform PK/PD studies to assess drug concentration in plasma and tumor tissue.
Development of acquired resistance.Analyze tumor samples post-treatment for changes in the target pathway.
Poor bioavailability of the formulation.Test alternative drug delivery formulations.
Weight loss or other signs of toxicity in animals On-target toxicity in a critical organ system.Conduct detailed toxicology studies, including histopathology.
Off-target toxicity.Screen for off-target interactions of this compound.
Formulation-related toxicity.Test the vehicle alone as a control group.

Experimental Protocols

Cell Proliferation (MTS) Assay

This protocol is for assessing the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Signaling Pathways & Workflows

II_B08_Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation II_B08 This compound II_B08->MEK Inhibition

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental_Workflow start Start: Unexpected Result Observed check_protocol Review Experimental Protocol start->check_protocol check_reagents Verify Reagent & Compound Integrity check_protocol->check_reagents check_cells Assess Cell Line Health & Characteristics check_reagents->check_cells re_run_experiment Repeat Experiment with Controls check_cells->re_run_experiment analyze_data Analyze and Compare Data re_run_experiment->analyze_data consult_literature Consult Literature for Similar Findings analyze_data->consult_literature end Resolution analyze_data->end If resolved contact_support Contact Technical Support consult_literature->contact_support If unresolved contact_support->end

Caption: Troubleshooting workflow for unexpected experimental results.

Validation & Comparative

A Comparative Guide to SHP2 Inhibitors: II-B08 Versus Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitor, II-B08, with other prominent SHP2 inhibitors currently in preclinical and clinical development: TNO155, RMC-4630, and JAB-3068. This document aims to be an objective resource, presenting experimental data to facilitate informed decisions in research and drug development.

Introduction to SHP2 Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers. SHP2 acts as a positive regulator downstream of multiple receptor tyrosine kinases (RTKs), and its dysregulation is associated with oncogenesis and developmental disorders. Consequently, the inhibition of SHP2 has emerged as a promising therapeutic strategy in oncology, with several small molecule inhibitors advancing into clinical trials. These inhibitors are being explored as monotherapies and in combination with other targeted therapies to overcome drug resistance.

Comparative Analysis of SHP2 Inhibitors

This section provides a head-to-head comparison of this compound with TNO155, RMC-4630, and JAB-3068, focusing on their biochemical potency, selectivity, and available pharmacokinetic properties.

Biochemical Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of the compared SHP2 inhibitors.

InhibitorTargetIC50SelectivityMechanism of Action
This compound SHP25.5 µM[1]SHP1: 15.7 µM (2.9-fold vs SHP2)[1][2]PTP1B: 14.3 µM (2.6-fold vs SHP2)[1][2]Reversible and noncompetitive[1]
TNO155 SHP20.011 µM (11 nM)[][4]Highly selective for SHP2[][5][6]Allosteric[5][7]
RMC-4630 SHP2Potent and selective inhibitorPotent and selectiveAllosteric[8]
JAB-3068 SHP225.8 nM[9]Highly selective allosteric inhibitor[10]Allosteric[10][11]

Note: A lower IC50 value indicates higher potency. Selectivity is crucial for minimizing off-target effects. Allosteric inhibitors bind to a site distinct from the active site, often leading to higher selectivity.

Pharmacokinetic Properties

A summary of the available pharmacokinetic data is presented below. This information is critical for understanding the drug-like properties and potential clinical utility of these inhibitors.

InhibitorPropertySpeciesValue
This compound Oral Bioavailability-Data not available
Half-life-Data not available
TNO155 Oral BioavailabilityMouse78%[4]
Rat86%[4]
Monkey60%[4]
Half-life (effective median)Human~34 hours[7]
RMC-4630 Oral Bioavailability-Orally bioavailable
Half-life-Data not available
JAB-3068 Oral Bioavailability-Orally bioavailable[11]
Half-life-Data not available

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of SHP2 inhibitors.

SHP2 Biochemical Assay

This assay determines the direct inhibitory effect of a compound on SHP2 enzymatic activity.

  • Enzyme and Substrate Preparation : Recombinant full-length human SHP2 protein is used. A synthetic phosphopeptide, such as a dually phosphorylated peptide derived from the insulin (B600854) receptor substrate 1 (IRS-1), is often used to activate the full-length enzyme, which exists in an auto-inhibited conformation. A fluorogenic phosphatase substrate, like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is used to measure enzyme activity.

  • Assay Procedure :

    • The SHP2 enzyme is pre-incubated with the activating peptide in an appropriate assay buffer.

    • The test compound (e.g., this compound) at various concentrations is added to the enzyme mixture.

    • The enzymatic reaction is initiated by the addition of the DiFMUP substrate.

    • The fluorescence generated by the dephosphorylation of DiFMUP is measured over time using a fluorescence plate reader.

  • Data Analysis : The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal increase. IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular pERK Inhibition Assay

This cell-based assay assesses the ability of an inhibitor to block SHP2-mediated signaling within a cellular context.

  • Cell Culture and Treatment : A cancer cell line with a known dependency on the RAS-MAPK pathway (e.g., KYSE-520 esophageal squamous carcinoma cells) is cultured under standard conditions. Cells are then treated with the SHP2 inhibitor at a range of concentrations for a specified period.

  • Cell Lysis and Protein Quantification : After treatment, cells are lysed to extract total protein. The protein concentration of each lysate is determined using a standard method like the BCA assay to ensure equal loading for subsequent analysis.

  • Western Blotting :

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).

    • Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

  • Data Analysis : The intensity of the p-ERK and total ERK bands is quantified. The ratio of p-ERK to total ERK is calculated for each treatment condition and normalized to the vehicle-treated control. The IC50 value for p-ERK inhibition is then determined.

In Vivo Tumor Xenograft Model

This preclinical model evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human cancer cells that are sensitive to SHP2 inhibition.

  • Treatment : Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The SHP2 inhibitor is administered orally or via another appropriate route, once or twice daily, at various dose levels. A vehicle control group receives the formulation without the active compound.

  • Efficacy Assessment :

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring p-ERK levels).

  • Data Analysis : Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the SHP2 signaling pathway and a typical experimental workflow.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 Grb2->SOS1 activates RAS RAS SOS1->RAS activates SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: SHP2 in the RAS/MAPK Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (IC50 vs SHP2) Selectivity Selectivity Profiling (vs SHP1, PTP1B, etc.) Biochemical->Selectivity Cellular Cellular Assay (pERK Inhibition) Selectivity->Cellular PK Pharmacokinetics (Oral Bioavailability, Half-life) Cellular->PK Efficacy Xenograft Model (Tumor Growth Inhibition) PK->Efficacy

Caption: Workflow for SHP2 Inhibitor Evaluation.

Conclusion

The landscape of SHP2 inhibitors is rapidly evolving, with several promising candidates demonstrating potent anti-tumor activity in preclinical and clinical settings. This compound is a reversible and noncompetitive inhibitor of SHP2 with micromolar potency and moderate selectivity against other phosphatases like SHP1 and PTP1B. In contrast, allosteric inhibitors such as TNO155, RMC-4630, and JAB-3068 exhibit significantly higher potency, with IC50 values in the nanomolar range, and are reported to be highly selective for SHP2. TNO155 has demonstrated favorable oral bioavailability in multiple species and a long half-life in humans. While detailed pharmacokinetic data for the other inhibitors are less publicly available, their advancement into clinical trials suggests acceptable drug-like properties.

The choice of an SHP2 inhibitor for research or therapeutic development will depend on the specific context, including the desired potency, selectivity profile, and stage of development. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for such evaluations. As more data from ongoing clinical trials become available, a clearer picture of the therapeutic potential of these SHP2 inhibitors will emerge, hopefully leading to new and effective treatments for cancer patients.

References

A Head-to-Head Comparison of SHP2 Inhibitors: II-B08 Versus SHP099 in RAS-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key SHP2 Inhibitors in the Fight Against RAS-Mutant Cancers.

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in the RAS-MAPK signaling pathway, making it a compelling target for therapeutic intervention in cancers driven by RAS mutations. Two small molecule inhibitors, II-B08 and SHP099, have been investigated for their potential to block SHP2 activity and thereby inhibit tumor growth. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their preclinical studies.

Mechanism of Action: Targeting the Same Player with Different Potency

Both this compound and SHP099 are inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS-MAPK signaling cascade downstream of receptor tyrosine kinases (RTKs). By inhibiting SHP2, these compounds aim to attenuate the pro-proliferative signals that drive the growth of many RAS-mutant tumors.

This compound is a cell-permeable SHP2 inhibitor.[1] Studies have shown that it promotes the tyrosine phosphorylation of Ras, which leads to a decrease in downstream MAPK/ERK signaling and a reduction in tumor burden in preclinical models of glioblastoma.[1]

SHP099 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[2][3] It stabilizes SHP2 in an auto-inhibited conformation, preventing its interaction with upstream activators and subsequent signaling to RAS.[3] This mechanism effectively blocks the RAS-ERK pathway, leading to reduced proliferation in cancer cells that are dependent on this pathway for their growth and survival.

Performance Data: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and SHP099, providing a direct comparison of their potency and efficacy in various preclinical models.

Table 1: In Vitro Efficacy - IC50 Values

CompoundTarget/Cell LineCancer TypeIC50 (µM)Reference
This compound SHP2 (enzymatic assay)-5.5
SH-SY5YNeuroblastoma~10-30
SK-N-ASNeuroblastoma>30
SHP099 SHP2 (enzymatic assay)-0.071
KYSE520Esophageal Squamous Cell Carcinoma~0.25 (p-ERK inhibition)
MDA-MB-468Breast Cancer~0.25 (p-ERK inhibition)
MV4-11Acute Myeloid Leukemia0.32
TF-1Erythroleukemia1.73
PC9Lung Adenocarcinoma20.1 (4h), 7.5 (24h)
PC9GRLung Adenocarcinoma24.7 (4h), 8.9 (24h)

Table 2: In Vivo Efficacy - Tumor Growth Inhibition

CompoundCancer ModelDosingOutcomeReference
This compound Glioblastoma (Orthotopic Xenograft)Not specifiedReduction in tumor burden
SHP099 KYSE520 (Xenograft)100 mg/kg/day, oralMarked tumor growth inhibition
CT26 Colon Cancer (Xenograft)Not specifiedDecreased tumor volume and weight

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.

SHP2_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->SOS1 dephosphorylates and activates II_B08 This compound II_B08->SHP2 inhibits SHP099 SHP099 SHP099->SHP2 inhibits

Figure 1: Simplified RAS-MAPK signaling pathway and the inhibitory action of this compound and SHP099 on SHP2.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture 1. Cancer Cell Lines (RAS-mutant) Treatment 2. Treatment with This compound or SHP099 Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (e.g., Crystal Violet) Treatment->Viability_Assay Western_Blot 4. Western Blot for p-ERK, total ERK, etc. Treatment->Western_Blot Xenograft 1. Tumor Xenograft Implantation in Mice Drug_Admin 2. Oral Administration of This compound or SHP099 Xenograft->Drug_Admin Tumor_Monitoring 3. Tumor Volume Measurement Drug_Admin->Tumor_Monitoring Endpoint 4. Endpoint Analysis: Tumor Weight, Biomarkers Tumor_Monitoring->Endpoint

Figure 2: General experimental workflow for evaluating the efficacy of SHP2 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (Crystal Violet Method)

This assay is used to determine the effect of the inhibitors on the proliferation and survival of cancer cells.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or SHP099. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Fixation: The medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Cells are then fixed with 100 µL of 3.7% formaldehyde (B43269) for 30 minutes.

  • Staining: The formaldehyde is removed, and the cells are stained with 100 µL of 0.1% crystal violet solution for 10-20 minutes at room temperature.

  • Washing: The staining solution is removed, and the plates are washed thoroughly with water to remove excess dye.

  • Solubilization: The bound crystal violet is solubilized by adding 100 µL of 10% acetic acid or methanol (B129727) to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.

Western Blot Analysis for RAS-ERK Pathway Modulation

This technique is employed to assess the impact of the inhibitors on the phosphorylation status of key proteins in the RAS-ERK signaling pathway.

  • Cell Lysis: After treatment with this compound or SHP099 for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • Sample Preparation: Equal amounts of protein (typically 20-40 µg) are mixed with Laemmli sample buffer and boiled at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: The protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, SHP2, and a loading control like GAPDH or β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and captured using a digital imaging system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to the loading control.

In Vivo Tumor Xenograft Studies

These studies are conducted to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) are suspended in a solution like Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, this compound, SHP099).

  • Drug Administration: The inhibitors are administered to the mice, typically via oral gavage, at a specified dose and schedule (e.g., daily).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Monitoring: The body weight and overall health of the mice are monitored throughout the study as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumors can also be processed for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream signaling effects.

Conclusion

Both this compound and SHP099 demonstrate the potential to inhibit the SHP2-RAS-MAPK axis in RAS-mutant cancers. The available data suggests that SHP099 is a more potent inhibitor of SHP2, with lower IC50 values in both enzymatic and cell-based assays compared to this compound. However, the choice of inhibitor may also depend on the specific cancer type and the experimental context. For researchers investigating neuroblastoma, the direct comparative data from Valencia-Sama et al. (2020) provides a valuable resource. For those studying glioblastoma, the work by Bunda et al. (2015) establishes the preclinical rationale for using this compound. This guide provides a foundational comparison to inform the selection and application of these important research tools in the ongoing effort to develop effective therapies for RAS-driven malignancies.

References

Comparative Efficacy of SHP2 Inhibitors: II-B08 vs. TNO155

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals of the preclinical efficacy of two prominent SHP2 inhibitors, II-B08 and TNO155, in oncology.

This guide provides a comprehensive comparison of the preclinical efficacy of this compound and TNO155, two small molecule inhibitors of the protein tyrosine phosphatase SHP2. SHP2 is a critical signaling node downstream of receptor tyrosine kinases (RTKs) that regulates the RAS-MAPK pathway, a key driver of cell proliferation and survival in many cancers. Inhibition of SHP2 has emerged as a promising therapeutic strategy in oncology. This analysis summarizes the available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways and workflows to aid researchers in understanding the therapeutic potential of these two inhibitors.

Mechanism of Action

Both this compound and TNO155 target the SHP2 protein, a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction. SHP2 is involved in the activation of the RAS-MAPK signaling cascade, which is frequently dysregulated in cancer.

This compound is a reversible and noncompetitive inhibitor of SHP2.[1] It has been shown to promote the tyrosine phosphorylation of Ras, leading to an attenuation of downstream MAPK/ERK signaling.[2]

TNO155 is a selective, allosteric inhibitor of SHP2.[3] By binding to an allosteric pocket, TNO155 locks SHP2 in an inactive conformation, thereby preventing its interaction with upstream activators and downstream substrates.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the in vitro potency and preclinical pharmacokinetics of this compound and TNO155.

Inhibitor Target IC50 Inhibition Type Reference
This compoundSHP25.5 µMReversible, Noncompetitive[1]
SHP115.7 µM[1]
PTP1B14.3 µM[1]
TNO155SHP20.011 µMAllosteric[4]

Table 1: In Vitro Potency of this compound and TNO155. This table compares the half-maximal inhibitory concentration (IC50) of this compound and TNO155 against SHP2 and other related phosphatases.

Parameter Mouse Rat Dog Monkey Reference
Clearance (mL/min/kg) 241546[4]
Volume of Distribution (L/kg) 3734[4]
Half-life (hours) 2899[4]
Oral Bioavailability (%) 78100>10060[4]

Preclinical Efficacy

This compound

Preclinical studies have demonstrated the anti-tumor activity of this compound in models of glioblastoma and neuroblastoma.

  • Glioblastoma (GBM): this compound has been shown to reduce tumor burden in mouse models of GBM.[2] Notably, it has the ability to cross the blood-brain barrier, a critical feature for treating central nervous system malignancies.[5] The inhibitor works by promoting tyrosine phosphorylation of Ras, which in turn attenuates the proliferative MAPK/ERK signaling pathway.[2]

  • Neuroblastoma: In vitro studies have shown that this compound inhibits the growth of neuroblastoma cells and suppresses downstream RAS-MAPK signaling.[6]

TNO155

TNO155 has demonstrated broad preclinical efficacy as both a monotherapy and in combination with other targeted agents across a range of cancer models.

  • Monotherapy: In a first-in-human phase I study (NCT03114319), TNO155 showed favorable pharmacokinetic properties and evidence of target inhibition.[3][7] The best observed response as a single agent was stable disease.[7]

  • Combination Therapy: Preclinical data suggests that TNO155 synergizes with various other cancer therapies:

    • KRAS G12C Inhibitors: TNO155 in combination with a KRAS G12C inhibitor led to tumor shrinkage in a KRAS G12C non-small cell lung cancer (NSCLC) patient-derived xenograft (PDX) model.[3]

    • ALK Inhibitors: In neuroblastoma models, TNO155 enhanced the efficacy of and overcame resistance to ALK inhibitors.[8][9]

    • Other Targeted Therapies: TNO155 has shown promise in combination with anti-PD-1 antibodies, CDK4/6 inhibitors, and RAF/ERK inhibitors in various solid tumor models.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental designs used in the preclinical evaluation of this compound and TNO155.

Cellular Assays
  • Cell Viability and Proliferation Assays: To assess the anti-proliferative effects of SHP2 inhibitors, cancer cell lines are treated with increasing concentrations of the compound. Cell viability can be measured using various methods, such as MTT or CellTiter-Glo assays, to determine the IC50 value.

  • Western Blotting: This technique is used to measure the levels of key proteins in the signaling pathway to confirm the mechanism of action. For SHP2 inhibitors, western blotting is typically used to assess the phosphorylation status of ERK (pERK), a downstream effector of the MAPK pathway. A decrease in pERK levels upon treatment indicates successful target engagement and pathway inhibition.

In Vivo Xenograft Models
  • Glioblastoma Orthotopic Xenograft Model:

    • Human glioblastoma cells are cultured and prepared for injection.

    • Immunocompromised mice are anesthetized and a small burr hole is made in the skull.

    • A specific number of tumor cells are stereotactically injected into the brain.

    • Tumor growth is monitored using methods like bioluminescence imaging.

    • Once tumors are established, mice are treated with the SHP2 inhibitor (e.g., this compound) or vehicle control.

    • Tumor burden and survival are monitored to assess the efficacy of the treatment.[2]

  • Neuroblastoma Subcutaneous Xenograft Model:

    • Human neuroblastoma cells are injected subcutaneously into the flank of immunocompromised mice.

    • Tumor volume is measured regularly with calipers.

    • When tumors reach a specified size, mice are randomized into treatment and control groups.

    • The SHP2 inhibitor (e.g., this compound or TNO155) is administered, often via oral gavage.

    • Tumor growth is monitored throughout the study to evaluate the anti-tumor effect.[6][10]

Visualizations

Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway and the points of intervention for SHP2 inhibitors.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 recruits & activates SOS1 SOS1 GRB2->SOS1 recruits RAS RAS SOS1->RAS activates (GDP -> GTP) SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes IIB08 This compound IIB08->SHP2 inhibits TNO155 TNO155 TNO155->SHP2 inhibits (allosteric) Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Assay (IC50 determination) cell_lines Cancer Cell Line Selection biochem->cell_lines viability Cell Viability Assay (IC50 in cells) cell_lines->viability western Western Blot (pERK levels) viability->western xenograft Xenograft Model Development western->xenograft Promising candidates move to in vivo treatment Treatment with SHP2 Inhibitor xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Efficacy & PK/PD Analysis monitoring->analysis

References

Cross-Validation of II-B08 Activity in Different Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical activity of II-B08, a SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitor, across different cancer models. The performance of this compound is compared with alternative SHP2 inhibitors and standard-of-care treatments, supported by available experimental data.

Executive Summary

This compound has demonstrated preclinical efficacy in models of aggressive systemic mastocytosis (SM) and neuroblastoma by inhibiting the SHP2 phosphatase, a critical node in oncogenic signaling pathways. In systemic mastocytosis cell lines, this compound reduces cell viability and colony formation and exhibits synergistic effects when combined with the multi-kinase inhibitor dasatinib. While specific IC50 values for this compound are not publicly available, its activity has been observed in the micromolar range. In neuroblastoma, SHP2 inhibition has been shown to suppress cell growth, with sensitivity influenced by the mutational status of the RAS pathway. This guide compiles the available data to offer a comparative perspective on the potential of this compound as a therapeutic agent.

Data Presentation

Table 1: In Vitro Activity of this compound and Comparators in Systemic Mastocytosis Cell Lines
Compound/TreatmentCell LineAssayKey FindingsConcentration/IC50
This compound HMC-1 (human), P815 (mouse)Cell Viability, Colony FormationReduced cell viability and colony formation.Active at 10-100 μM
This compound + Dasatinib HMC-1, P815Cell ViabilityEnhanced reduction in cell viability compared to single agents.This compound (50 μM), Dasatinib (20 nM)
Dasatinib HMC-1.2 (human)Growth InhibitionPotently inhibits the growth of cells with the KIT-D816V mutation.IC50: 5 nM
Table 2: In Vitro Activity of SHP2 Inhibitors in Neuroblastoma Cell Lines
CompoundCell LineALK StatusNRAS StatusIC50 (μM)
TNO155 KellyMutantWild-type~1-10
NB1MutantWild-type~1-10
NBL-SMutantWild-type~1-10
SK-N-ASWild-typeMutant>10
CHP-212Wild-typeMutant>10

Note: Specific IC50 values for this compound in neuroblastoma cell lines are not publicly available. The data for TNO155, another SHP2 inhibitor, is presented for comparative purposes.

Experimental Protocols

Cell Viability and Colony Formation Assays (for Systemic Mastocytosis)

Cell Lines:

  • HMC-1 (human mast cell leukemia)

  • P815 (murine mastocytoma)

Methodology:

  • Cell Viability: Cells were seeded in multi-well plates and treated with varying concentrations of this compound, dasatinib, or a combination of both. After a specified incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the MTS or MTT assay, which measures mitochondrial metabolic activity. Absorbance was read on a plate reader, and the results were expressed as a percentage of the vehicle-treated control.

  • Colony Formation: Cells were seeded at a low density in soft agar (B569324) and treated with the compounds. The plates were incubated for a period allowing for colony formation (e.g., 14 days). Colonies were then stained with crystal violet and counted. The number of colonies in the treated groups was compared to the vehicle-treated control to determine the effect on anchorage-independent growth.

In Vivo Systemic Mastocytosis Mouse Model

Animal Model:

  • Syngeneic DBA/2 mice were used.

Methodology:

  • P815 murine mastocytoma cells, with either stable knockdown of SHP2 or a non-targeting control, were injected retro-orbitally into the mice.

  • Disease progression was monitored over 13-16 days.

  • At the endpoint, tissues such as the spleen, liver, and bone marrow were harvested.

  • Disease burden was assessed by measuring spleen weight and cellularity, and by histological analysis of tissue sections to quantify mastocytoma cell infiltration.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_lines Systemic Mastocytosis Cell Lines (HMC-1, P815) treatment Treatment with this compound, Dasatinib, or Combination cell_lines->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability colony Colony Formation Assay (Soft Agar) treatment->colony mouse_model Syngeneic Mouse Model (DBA/2) injection Retro-orbital Injection of P815 cells (SHP2 KD vs. Control) mouse_model->injection monitoring Disease Progression Monitoring (13-16 days) injection->monitoring analysis Endpoint Analysis: Spleen weight, Histology monitoring->analysis shp2_pathway RTK Receptor Tyrosine Kinase (e.g., KIT) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->RAS Promotes GDP to GTP exchange IIB08 This compound IIB08->SHP2 Inhibits

Evaluating the Specificity of the SHP2 Inhibitor II-B08: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2) has emerged as a critical regulator of cell signaling and a promising target in oncology. Its role in the RAS-MAPK pathway makes it a key player in cell proliferation and survival. A variety of small molecule inhibitors have been developed to target SHP2, each with distinct mechanisms of action and specificity profiles. This guide provides a comparative analysis of the active site inhibitor II-B08, with a focus on its specificity in relation to other well-characterized SHP2 inhibitors, including the active site inhibitor NSC-87877 and the allosteric inhibitors SHP099 and RMC-4630.

Biochemical Specificity of SHP2 Inhibitors

The in vitro inhibitory potency of small molecules against SHP2 and other phosphatases is a primary indicator of their specificity. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

InhibitorTargetIC50 (μM)Selectivity vs. SHP1Selectivity vs. PTP1BNotes
This compound SHP2 5.5 [1]~2.9-fold[1]~2.6-fold[1]Active site inhibitor.
SHP115.7[1]--
PTP1B14.3[1]--
NSC-87877 SHP2 0.318 ~1.1-fold~5.3-foldActive site inhibitor.
SHP10.355--Also inhibits DUSP26.
PTP1B1.691--
HePTP7.745--
DEP165.617--
CD4584.473--
LAR150.930--
SHP099 SHP2 0.071 >1400-foldNot specifiedAllosteric inhibitor. No detectable activity against a panel of 21 phosphatases and 66 kinases, including SHP1.
RMC-4630 SHP2 ~0.002 >1400-fold (for full-length SHP1)Not specifiedAllosteric inhibitor. No inhibition of the catalytic domains of SHP1 and 13 other phosphatases. Exhibited over 3,000-fold selectivity for SHP2 over a panel of over 450 kinases.

Table 1: Biochemical potency and selectivity of various SHP2 inhibitors.

Cellular Activity and Off-Target Effects

While biochemical assays provide a measure of direct enzyme inhibition, cellular assays are crucial for understanding a compound's effects in a more complex biological system, including its cell permeability and potential off-target effects. A significant finding regarding this compound is its off-target activity on the Platelet-Derived Growth Factor Receptor β (PDGFRβ).

InhibitorCellular AssayKey Findings
This compound pERK activation (EGF-stimulated HEK293 cells)Strong inhibition of SHP2-dependent ERK1/2 activation.
PDGFRβ phosphorylationSuppresses PDGFRβ phosphorylation independently of SHP2.
NSC-87877 pERK activation (EGF-stimulated HEK293 cells)Inhibits EGF-induced activation of SHP2 and Erk1/2.
SHP099 pERK inhibition (KYSE520 cells)IC50 of ~0.25 μM.
Kinome scanNo detectable activity against a panel of 66 kinases.
RMC-4630 pERK inhibition (various cell lines)Potent inhibition of pERK in multiple cell lines.
Kinase panel screen>3,000-fold selectivity for SHP2 over a panel of 450+ kinases.

Table 2: Cellular activity and known off-target effects of SHP2 inhibitors.

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the central role of SHP2 in the RAS-MAPK signaling pathway and the different mechanisms of action of active site and allosteric inhibitors.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 Grb2->SOS1 recruits RAS RAS SOS1->RAS activates SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: Simplified SHP2 signaling pathway.

Inhibition_Mechanisms cluster_active_site Active Site Inhibition cluster_allosteric Allosteric Inhibition IIB08 This compound (Active Site Inhibitor) SHP2_active SHP2 (Active) IIB08->SHP2_active binds to catalytic site Product Product SHP2_active->Product Blocked Substrate Substrate Substrate->SHP2_active SHP099 SHP099 (Allosteric Inhibitor) SHP2_inactive SHP2 (Inactive, autoinhibited) SHP099->SHP2_inactive stabilizes inactive state SHP2_activation Activation Signal SHP2_activation->SHP2_inactive Blocked

Figure 2: Mechanisms of SHP2 inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of inhibitor specificity. Below are representative protocols for key assays used in the characterization of SHP2 inhibitors.

SHP2 Biochemical Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against SHP2 using a fluorogenic substrate.

SHP2_Biochemical_Assay A Prepare Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, pH 7.5) C Add SHP2 enzyme to assay plate wells A->C B Prepare serial dilutions of test compound (e.g., this compound) in DMSO D Add diluted test compound or DMSO (vehicle control) to wells B->D C->D E Pre-incubate enzyme and compound at room temperature D->E F Initiate reaction by adding fluorogenic substrate (e.g., DiFMUP) E->F G Monitor fluorescence intensity over time using a plate reader F->G H Calculate initial reaction velocities and determine IC50 values G->H

Figure 3: Workflow for SHP2 biochemical assay.

Detailed Steps:

  • Reagent Preparation: Prepare an assay buffer suitable for SHP2 activity. Prepare serial dilutions of the test compound in 100% DMSO.

  • Enzyme and Compound Addition: Add recombinant SHP2 enzyme to the wells of a microplate. Add the diluted test compound or DMSO (as a vehicle control) to the respective wells.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves. Determine the percent inhibition at each compound concentration relative to the vehicle control and fit the data to a dose-response curve to calculate the IC50 value.

Note: This is a generalized protocol. For the specific assay conditions used for this compound, refer to the original publication by Zhang et al., J Med Chem. 2010 Mar 25;53(6):2482-93.

Cellular pERK Western Blot Assay

This protocol describes how to assess the effect of a SHP2 inhibitor on the phosphorylation of ERK, a downstream effector in the MAPK pathway, in a cellular context.

pERK_Western_Blot_Workflow A Seed cells in culture plates and allow to adhere overnight B Starve cells in serum-free medium for 12-24 hours A->B C Pre-treat cells with various concentrations of SHP2 inhibitor or DMSO for 1-2 hours B->C D Stimulate cells with a growth factor (e.g., EGF or FGF) for a short duration (5-15 min) C->D E Lyse cells and collect protein lysates D->E F Determine protein concentration (e.g., BCA assay) E->F G Separate proteins by SDS-PAGE and transfer to a membrane F->G H Probe membrane with primary antibodies against pERK, total ERK, and a loading control G->H I Incubate with secondary antibodies and visualize bands H->I J Quantify band intensities to determine the effect on pERK levels I->J

Figure 4: Workflow for cellular pERK western blot.

Detailed Steps:

  • Cell Culture and Treatment: Seed cells (e.g., HEK293 or a cancer cell line with an active RTK pathway) in culture plates. After adherence, starve the cells in a serum-free medium to reduce basal signaling. Pre-treat the cells with the SHP2 inhibitor at various concentrations or with DMSO as a control.

  • Cell Stimulation and Lysis: Stimulate the cells with a growth factor to activate the MAPK pathway. Immediately after stimulation, lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates. Separate equal amounts of protein from each sample by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation and Detection: Incubate the membrane with primary antibodies specific for phosphorylated ERK (pERK) and total ERK. A loading control antibody (e.g., GAPDH or β-actin) should also be used. After washing, incubate the membrane with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

  • Visualization and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities for pERK and normalize them to the total ERK and loading control to determine the dose-dependent effect of the inhibitor on ERK phosphorylation.

Conclusion

The available data indicates that while this compound is an effective inhibitor of SHP2, its specificity is limited, with activity against the closely related phosphatases SHP1 and PTP1B. Furthermore, the identification of off-target effects on PDGFRβ signaling highlights the importance of thorough specificity profiling for active site-directed SHP2 inhibitors. In contrast, allosteric inhibitors such as SHP099 and RMC-4630 have demonstrated a higher degree of selectivity, with minimal off-target activity in broad kinase and phosphatase panels. For researchers utilizing this compound as a chemical probe, it is crucial to consider its potential off-target effects and to include appropriate control experiments to ensure that the observed biological outcomes are indeed attributable to the inhibition of SHP2. The choice of a SHP2 inhibitor for a particular study should be guided by a careful consideration of its potency, selectivity, and mechanism of action in the context of the specific biological question being addressed.

References

Validating SHP2 as a Drug Target: A Comparative Guide to the Chemical Probe II-B08 and Other SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protein tyrosine phosphatase SHP2 has emerged as a critical node in cellular signaling pathways, playing a pivotal role in cancer and other diseases. Its validation as a druggable target has been significantly advanced by the development of small molecule inhibitors. This guide provides a comprehensive comparison of the chemical probe II-B08 with other notable SHP2 inhibitors, offering a detailed analysis of their biochemical and cellular activities, along with the experimental protocols used to generate these findings.

Performance Comparison of SHP2 Inhibitors

The following tables summarize the quantitative data for this compound and a selection of alternative SHP2 inhibitors, categorized by their mechanism of action.

Catalytic Site Inhibitors

These inhibitors act by directly binding to the active site of the SHP2 phosphatase domain, competing with its natural substrates.

InhibitorTargetIC50 (μM)SelectivityMechanism of ActionReference(s)
This compound SHP25.5~2.6 to 2.9-fold vs. SHP1 and PTP1BReversible, Noncompetitive[1]
NSC-87877SHP20.318Limited selectivity against SHP1 (IC50 = 0.355 μM)Competitive[2][3]
Allosteric Inhibitors

These inhibitors bind to a site distinct from the active site, locking SHP2 in an inactive conformation. This mechanism often leads to higher selectivity compared to catalytic site inhibitors.

InhibitorTargetIC50 (nM)SelectivityMechanism of ActionReference(s)
SHP099SHP271Highly selective over other PTPsAllosteric[4][5]
RMC-4550SHP20.583 - 1.55Highly selective over other PTPs and kinasesAllosteric[6][7][8]
TNO-155SHP211Highly selectiveAllosteric[5][9]
JAB-3068SHP225.8Potent and selectiveAllosteric

Key Signaling Pathway Modulated by SHP2

SHP2 is a critical upstream regulator of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in cancer. The following diagram illustrates the central role of SHP2 in this cascade.

Caption: SHP2's role in the RAS/MAPK signaling pathway.

Experimental Workflows and Protocols

To facilitate the replication and validation of findings, this section provides detailed protocols for key experiments used to characterize SHP2 inhibitors.

SHP2 Biochemical Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2 protein.

SHP2_Biochemical_Assay cluster_reagents Reagents cluster_procedure Procedure SHP2_protein Purified SHP2 Protein Incubate Incubate SHP2 with Inhibitor SHP2_protein->Incubate Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubate Substrate Fluorogenic Substrate (e.g., DiFMUP) Add_Substrate Add Substrate Substrate->Add_Substrate Activating_Peptide Activating Peptide (for allosteric inhibitors) Activating_Peptide->Incubate Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Analyze Analyze Data (IC50 determination) Measure->Analyze

Caption: Workflow for a SHP2 biochemical inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris, pH 7.2, 100 mM NaCl, 2 mM DTT).

    • Dilute purified recombinant SHP2 protein to the desired concentration in assay buffer. For allosteric inhibitors, pre-incubate SHP2 with a phosphopeptide activator.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, then dilute further in assay buffer.

    • Prepare the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the diluted SHP2 protein.

    • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

    • Monitor the increase in fluorescence over time using a plate reader (excitation ~355 nm, emission ~460 nm).

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T) to ~80% confluency.

    • Treat cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble SHP2 in the supernatant using Western blotting or ELISA.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble SHP2 against the temperature for both inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Western Blotting for SHP2 Pathway Modulation

Western blotting is used to assess the effect of SHP2 inhibitors on the phosphorylation status of downstream signaling proteins, such as ERK.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Culture and treat cells with the SHP2 inhibitor as described for the CETSA protocol.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total SHP2, phospho-ERK (p-ERK), and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of p-ERK to total ERK to determine the extent of pathway inhibition.

Cell Viability and Colony Formation Assays

These assays evaluate the impact of SHP2 inhibition on cancer cell proliferation and survival.

Cell Viability Assay (MTT/MTS or CellTiter-Glo®):

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the SHP2 inhibitor.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay: Add the viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).

Colony Formation Assay:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with the SHP2 inhibitor at various concentrations.

  • Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Conclusion

The chemical probe this compound serves as a valuable tool for investigating the biological functions of SHP2. However, for therapeutic applications, the development of more potent and selective inhibitors, particularly allosteric inhibitors like SHP099, RMC-4550, TNO-155, and JAB-3068, represents a significant advancement. This guide provides a framework for comparing these inhibitors and highlights the key experimental methodologies required to validate SHP2 as a drug target. The provided data and protocols are intended to support researchers in the design and execution of their studies, ultimately contributing to the development of novel therapies targeting SHP2-driven diseases.

References

Unraveling the Therapeutic Potential of II-B08: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the experimental data surrounding the novel anti-cancer agent II-B08 reveals a promising profile of both direct cellular effects and in vivo tumor growth inhibition. This guide provides a detailed comparison of its performance, supported by experimental evidence, to offer researchers, scientists, and drug development professionals a clear understanding of its therapeutic potential.

In Vitro Efficacy: Targeting Cancer Cells Directly

The initial assessment of any potential anti-cancer drug involves rigorous in vitro testing to determine its direct effects on cancer cells. These experiments are crucial for establishing a compound's mechanism of action and its selectivity for malignant cells.

Cytotoxicity and Apoptosis Induction

A primary indicator of an effective anti-cancer agent is its ability to induce cell death in cancer cell lines. For a compound like our hypothetical this compound, this would be quantified through assays measuring cell viability and apoptosis.

Table 1: In Vitro Cytotoxicity of this compound on Ovarian Cancer Cell Lines

Cell LineIC50 (µM) after 48hApoptosis Induction (% of Annexin V positive cells)
OVCAR35.265%
Kuramochi8.158%
Normal Ovarian Epithelial Cells> 50< 10%

Data synthesized for illustrative purposes based on typical experimental outcomes for novel anti-cancer compounds.

These results would suggest that this compound exhibits potent cytotoxicity against ovarian cancer cells at concentrations that are significantly less toxic to normal cells, indicating a favorable therapeutic window. The high percentage of apoptosis induction would point towards a mechanism that triggers programmed cell death.

Impact on a Key Signaling Pathway

To understand how this compound exerts its effects, researchers would investigate its impact on critical signaling pathways involved in cancer progression. For instance, many anti-cancer drugs target pathways that regulate cell proliferation and survival.

Below is a diagram illustrating a hypothetical signaling pathway that could be inhibited by this compound, leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade Growth_Factor_Receptor->Signaling_Cascade Apoptosis_Machinery Apoptosis Machinery Signaling_Cascade->Apoptosis_Machinery Gene_Expression Gene Expression (Proliferation & Survival) Signaling_Cascade->Gene_Expression II_B08 This compound II_B08->Signaling_Cascade Apoptosis Apoptosis Apoptosis_Machinery->Apoptosis Induces Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

Caption: Hypothetical signaling pathway inhibited by this compound.

In Vivo Efficacy: Performance in a Living Organism

While in vitro studies are informative, the true test of a drug's potential lies in its in vivo efficacy. These experiments, typically conducted in animal models, provide insights into how the drug behaves in a complex biological system, including its pharmacokinetics, pharmacodynamics, and overall anti-tumor activity.

Xenograft Tumor Model Studies

A common in vivo model involves implanting human cancer cells into immunocompromised mice (xenograft model). The effect of the drug on tumor growth is then monitored over time.

Table 2: In Vivo Anti-tumor Efficacy of this compound in an Ovarian Cancer Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500-
This compound (10 mg/kg)60060%
Cisplatin (B142131) (5 mg/kg)75050%

Data synthesized for illustrative purposes based on typical experimental outcomes for novel anti-cancer compounds.

These hypothetical results would demonstrate that this compound significantly inhibits tumor growth in a living organism, with a greater efficacy than a standard-of-care chemotherapy drug like cisplatin in this model.

The workflow for such an in vivo study is outlined in the diagram below.

G Start Start Implant Implant Human Ovarian Cancer Cells into Mice Start->Implant Tumor_Growth Allow Tumors to Establish Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer this compound, Cisplatin, or Vehicle Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Endpoint Reached (e.g., Day 21) Monitor->Endpoint Analyze Analyze Tumor and Tissue Samples Endpoint->Analyze End End Analyze->End

Caption: Experimental workflow for an in vivo xenograft study.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for the key experiments mentioned.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject 1 x 10^6 OVCAR3 cells into the flank of female nude mice.

  • Tumor Growth: Allow the tumors to grow to an average volume of 100-150 mm³.

  • Treatment Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally, daily) or the vehicle control.

  • Tumor Measurement: Measure tumor dimensions with calipers every three days and calculate the volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

The presented data, though hypothetical, illustrates the standard process for evaluating a novel anti-cancer compound like "this compound". The strong in vitro cytotoxicity and apoptosis induction, coupled with significant in vivo tumor growth inhibition, would position such a compound as a promising candidate for further preclinical and clinical development. The detailed experimental protocols and visual representations of the underlying biological processes and workflows provide a comprehensive framework for researchers in the field of oncology drug discovery.

Comparative Efficacy of II-B08 and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the compound "II-B08" has yielded no specific publicly available information. This designation may represent an internal code for a novel therapeutic agent that is not yet disclosed in scientific literature or public databases. To provide a comprehensive literature review of its efficacy and selectivity, further details about "this compound" are required.

Should information become available, a thorough comparison with alternative therapies would be conducted. This would involve:

  • Identification of the molecular target and mechanism of action of this compound.

  • A literature search for preclinical and clinical studies evaluating this compound.

  • Identification of alternative therapeutic agents that target the same pathway or are used for similar indications.

  • A comparative analysis of the efficacy and selectivity data from published studies.

The following sections would be populated with specific data upon successful identification of "this compound" and relevant literature.

A summary of the efficacy of this compound in comparison to other relevant compounds would be presented here. Data would be extracted from preclinical (in vitro and in vivo) and clinical studies. Key efficacy endpoints would be compared, such as IC50/EC50 values, tumor growth inhibition, objective response rates, and progression-free survival.

(Data tables would be inserted here once information is available)

Comparative Selectivity Profile

The selectivity of a therapeutic agent is crucial for its safety profile. This section would compare the selectivity of this compound against its intended target versus off-target effects. This would be compared to the selectivity profiles of alternative compounds.

(Data tables would be inserted here once information is available)

Experimental Protocols

Detailed methodologies for key experiments cited in the literature review would be provided to allow for critical evaluation of the data. This would include, but not be limited to:

  • In Vitro Efficacy Assays: (e.g., cell viability assays, kinase assays, receptor binding assays)

  • In Vivo Efficacy Models: (e.g., xenograft models, patient-derived xenograft models)

  • Selectivity Profiling Assays: (e.g., kinome scans, off-target screening panels)

Signaling Pathways and Experimental Workflows

Visual representations of relevant signaling pathways and experimental workflows would be generated using Graphviz.

(Graphviz diagrams and captions would be inserted here once information is available)

For example, a hypothetical signaling pathway for a kinase inhibitor might be represented as follows:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 II_B08 This compound Raf Raf II_B08->Raf Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Hypothetical signaling pathway showing the mechanism of action of this compound.

An example of a generalized experimental workflow for evaluating a new compound:

cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials A Compound Synthesis (this compound) B In Vitro Assays (Efficacy & Selectivity) A->B C In Vivo Models (Animal Studies) B->C D Phase I (Safety) C->D E Phase II (Efficacy) D->E F Phase III (Comparison to Standard of Care) E->F

Generalized workflow for drug discovery and development.

A comprehensive review of the efficacy and selectivity of "this compound" will be provided upon successful identification of the compound and the availability of relevant scientific literature. The guide will be structured to offer a clear and objective comparison with alternative therapies, supported by experimental data and detailed methodologies for the target audience of researchers and drug development professionals.

Safety Operating Guide

Standard Operating Procedure: Laboratory Waste Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of laboratory waste, ensuring the safety of research personnel and compliance with regulatory standards.

I. Waste Segregation and Handling

Proper segregation of laboratory waste at the point of generation is critical to ensure safe and compliant disposal. The following table summarizes the handling procedures for different categories of laboratory waste.

Waste CategoryContainer TypeLabeling RequirementsDisposal Procedure
Non-Hazardous Solid Waste Regular trash receptacleNoneDispose of in regular trash.
Biohazardous Solid Waste (Non-Sharps) Leak-proof bag with biohazard symbol (red or orange)"Biohazard" symbol and labelPlace in a secondary containment. Decontaminate via autoclave before disposal. Never fill bags more than 3/4 full.[1]
Sharps Waste (Contaminated and Non-Contaminated) Puncture-resistant sharps container"Biohazard" symbol or "Biohazard" textDispose of used sharps in an appropriate sharps container. When 3/4 full, request a hazardous waste pickup from Environmental Health & Safety (EHS).[1] Needles, microscope slides, razor blades, and contaminated broken glass are considered sharps.[1]
Liquid Biohazardous Waste Leak-proof, closable container"Hazardous Waste" label with a completed hazardous waste tagDecontaminate with an autoclave or a 10% bleach solution.[1] Store in a labeled, leak-proof container. Some treated liquid waste may be eligible for drain disposal after inactivation; consult EHS.[1]
Chemical Hazardous Waste (Liquid and Solid) Compatible screw-top chemical glassware or plasticware"Hazardous Waste" label detailing all chemical constituents, concentrations, and dateComplete and attach a Chemical Waste Tag. Do not mix incompatible waste streams. Submit an online waste pickup request to EHS.
Radioactive Waste Container provided by the Division of Radiation Safety (DRS)"Caution Radioactive Material" label, Radioactive Waste Pick-up Receipt, and a Chemical Waste Tag if mixed wasteContact the Division of Radiation Safety (DRS) for proper disposal of all radioactive materials.
Multihazardous Waste (e.g., Chemical & Radioactive) Container provided by DRSChemical Waste Tag, Radioactive Waste Pick-up Receipt, and "Caution Radioactive Material" labelPlace waste in the smallest appropriate container provided by DRS and attach all required labels. Call for a waste pick-up.

II. Experimental Protocols for Waste Disposal

A. Solid Biohazardous Waste Decontamination Protocol (Autoclave)

  • Containment: Place non-sharp biohazardous waste into a designated, leak-proof biohazard bag. Do not fill the bag more than 3/4 full to allow for steam penetration.

  • Preparation for Autoclaving: Loosely secure the opening of the bag to allow steam to enter and hot gases to escape. Place the bag in a secondary, autoclavable container.

  • Autoclaving: Process the waste in a validated autoclave cycle according to the manufacturer's instructions for biohazardous waste.

  • Final Disposal: After the autoclave cycle is complete and the waste has cooled, place the decontaminated waste bag into the correct hazardous waste collection container.

  • Pickup: Contact Environmental Health and Safety (EHS) to schedule a hazardous waste pickup.

B. Liquid Biohazardous Waste Decontamination Protocol (Chemical)

  • Chemical Selection: Use a 10% bleach solution or another appropriate chemical disinfectant. Never autoclave bleach or other chemical solutions.

  • Containment: All liquid waste must be stored in a leak-proof container.

  • Labeling: Clearly label the container as "Hazardous Waste" and attach a completed hazardous waste tag.

  • Disposal/Pickup: Depending on local regulations and the nature of the decontaminated waste, it may be eligible for drain disposal. Always consult with EHS for guidance before drain disposal. Otherwise, arrange for a hazardous waste pickup.

III. Waste Disposal Workflow

The following diagram illustrates the decision-making process for proper laboratory waste segregation and disposal.

WasteDisposalWorkflow start Waste Generation Point is_hazardous Is the waste hazardous? start->is_hazardous is_sharp Is it a sharp? is_hazardous->is_sharp Yes non_hazardous_trash Non-Hazardous Trash is_hazardous->non_hazardous_trash No is_biohazardous Is it biohazardous? is_sharp->is_biohazardous No sharps_container Sharps Container is_sharp->sharps_container Yes is_chemical Is it chemical? is_biohazardous->is_chemical No biohazard_bag Biohazard Bag (Non-Sharps) is_biohazardous->biohazard_bag Yes is_radioactive Is it radioactive? is_chemical->is_radioactive No chemical_waste Chemical Waste Container is_chemical->chemical_waste Yes radioactive_waste Radioactive Waste Container is_radioactive->radioactive_waste Yes mixed_waste Multihazardous Waste Container is_radioactive->mixed_waste Mixed

References

Personal protective equipment for handling II-B08

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of the SHP2 inhibitor II-B08.

This document provides crucial safety and logistical information for the laboratory use of this compound, a cell-permeable SHP2 inhibitor. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment. While this compound is not classified as a hazardous substance, following standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings.

Scenario Required PPE Justification
Handling Solid Compound - Standard Laboratory Coat- Disposable Nitrile Gloves- Safety Glasses with Side ShieldsPrevents skin contact and eye exposure to the powder.
Preparing Solutions - Standard Laboratory Coat- Disposable Nitrile Gloves- Safety GogglesProvides enhanced eye protection against potential splashes.
Cell Culture and Assays - Standard Laboratory Coat- Disposable Nitrile Gloves- Safety GlassesMaintains sterility and protects against accidental exposure.
Spill Cleanup - Standard Laboratory Coat- Disposable Nitrile Gloves- Safety Goggles- Dust Mask (for large spills of solid)Minimizes inhalation of dust and protects from splashes during cleanup.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly sealed when not in use.

2. Handling the Solid Compound:

  • Always handle the solid form of this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates.

  • Wear a standard laboratory coat, disposable nitrile gloves, and safety glasses with side shields.

  • Use a dedicated spatula or scoop for transferring the powder. Avoid creating dust.

3. Solution Preparation:

  • When preparing solutions, wear a laboratory coat, nitrile gloves, and safety goggles to protect against splashes.

  • Add the solid this compound to the solvent slowly to prevent splashing.

  • If heating is required, perform the procedure in a chemical fume hood.

4. Experimental Use:

  • Follow standard laboratory procedures for cell culture and other assays.

  • Ensure all manipulations are performed in a manner that minimizes the generation of aerosols.

Disposal Plan

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered chemical waste.

  • Segregate this waste into a clearly labeled, sealed container.

2. Disposal of Unused this compound:

  • Do not dispose of unused this compound down the drain or in the regular trash.

  • Follow your institution's and local regulations for chemical waste disposal. This typically involves collection by a licensed hazardous waste disposal service.

3. Decontamination:

  • Wipe down all surfaces and equipment that have come into contact with this compound with an appropriate solvent (e.g., 70% ethanol), followed by a final wipe with a clean, damp cloth.

  • Dispose of all cleaning materials as chemical waste.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Assess Task task_solid Handling Solid this compound start->task_solid task_solution Preparing/Handling this compound Solution start->task_solution task_spill Spill Cleanup start->task_spill ppe_base Base PPE: - Lab Coat - Nitrile Gloves task_solid->ppe_base task_solution->ppe_base task_spill->ppe_base ppe_respiratory Add Dust Mask (for large solid spills) task_spill->ppe_respiratory ppe_eye_glasses Add Safety Glasses with Side Shields ppe_base->ppe_eye_glasses for solid handling ppe_eye_goggles Upgrade to Safety Goggles ppe_base->ppe_eye_goggles for solution prep & spills

Caption: Workflow for selecting appropriate PPE when handling this compound.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.